Manganese;phosphanylidenemanganese
Description
Historical Evolution of Low-Valent Phosphorus Ligands in Coordination Chemistry
The journey of phosphorus-containing ligands in coordination chemistry is a rich and evolving narrative. Initially, phosphines (PR₃), with phosphorus in a +3 oxidation state, were the primary focus. fiveable.mewikipedia.org These ligands, recognized for their ability to stabilize metal centers and influence catalytic activity, became foundational to organometallic chemistry. fiveable.mewikipedia.orgalfa-chemistry.com The first phosphine (B1218219) complexes, cis- and trans-PtCl₂(PEt₃)₂, were reported as early as 1870. wikipedia.org The term "ligand" itself was not widely adopted in coordination chemistry until the mid-1920s. mdpi.com
Over time, the desire to explore new reactivity and bonding paradigms led to the investigation of phosphorus ligands in lower formal oxidation states. This exploration was driven by the understanding that the electronic and steric properties of phosphine ligands could be finely tuned by altering their substituents. wikipedia.orgalfa-chemistry.com This led to the development of a diverse array of phosphine ligands, including monodentate, bidentate, and polydentate variations. alfa-chemistry.com
A significant leap forward came with the synthesis and characterization of complexes containing phosphinidene (B88843) (RP) ligands, which are analogous to carbenes and nitrenes. wikipedia.org These low-valent phosphorus compounds, where phosphorus has only six valence electrons, were initially found to be highly reactive and short-lived. wikipedia.org However, strategies such as steric protection and complexation to transition metals proved effective in stabilizing these species, opening the door for detailed studies of their chemical properties. wikipedia.org The chemistry of phosphorus-rich compounds, in general, has a long history, with early investigations dating back to 1877. unimi.it
Fundamental Significance of Metal-Phosphorus Multiple Bonds in Organometallic Systems
The formation of multiple bonds between a metal and a main group element, such as phosphorus, is of great fundamental importance in organometallic chemistry. researchgate.net These M=P and M≡P linkages introduce unique electronic structures and reactivity patterns not observed in their single-bonded counterparts.
Phosphinidenes, with the general structure RP, are low-valent phosphorus compounds that are analogous to carbenes and nitrenes. wikipedia.org In these compounds, phosphorus possesses only six electrons in its valence level, making them highly reactive. wikipedia.org The stabilization of these species through coordination to a transition metal is a key strategy to enable their study. wikipedia.org
The nature of the metal-phosphorus bond in these complexes is a subject of considerable interest. In many phosphine complexes, the ligands act as π-acceptors, a property that arises from the overlap of P-C σ* anti-bonding orbitals with filled metal orbitals. wikipedia.org This π-acidity is more pronounced in aryl- and fluorophosphines. wikipedia.org In the case of phosphinidene complexes, the metal-phosphorus bond is often described as a double bond to satisfy the electron count at the metal center. For instance, in the N-heterocyclic carbene-phosphinidene (NHCP) manganese complex [(NHC)PMn(CO)₄], the pentacoordinate manganese atom achieves an 18-valence-electron configuration by considering the Mn─P bond as a double bond, with the (NHC)P ligand functioning as a three-electron donor. nih.gov
The ability of phosphorus to form strong homonuclear bonds also leads to a rich chemistry of polyphosphorus ligands. unimi.it The coordination of these phosphorus-rich fragments to transition metals has been extensively studied, leading to the discovery of a wide variety of novel structures and bonding modes. unimi.itresearchgate.netbohrium.com
Rationale for Academic Inquiry into Manganese-Phosphanylidene Architectures
The investigation of manganese-phosphanylidene complexes is driven by several key factors. Manganese is an earth-abundant and low-cost metal, making it an attractive alternative to precious metals often used in catalysis. nih.govchemrxiv.orgnih.gov The development of manganese-based catalysts for various organic transformations, including hydrogenation, cross-coupling, and cycloaddition reactions, has been a significant area of research. nih.govnih.gov
The unique electronic properties of the phosphinidene ligand, acting as a strong π-acceptor and a potential three-electron donor, offer opportunities to fine-tune the electronic environment at the manganese center. wikipedia.orgnih.gov This can lead to novel reactivity and catalytic applications. For example, the [(NHC)PMn(CO)₄] complex exhibits reactivity analogous to the well-known nitrosyl complex [Mn(NO)(CO)₄], undergoing associative substitution reactions where the (NHC)P ligand can switch between being a one- and three-electron donor. nih.gov
Furthermore, the manganese-phosphorus double bond itself is a reactive site. It can undergo reactions such as phosphinidene transfer and chalcogenation, leading to the formation of new metallacyclic structures like metalladiphosphiranes and metallaphospha-chalcogeniranes. nih.gov This reactivity opens up avenues for the synthesis of novel organophosphorus compounds.
Overview of Current Research Trajectories Pertaining to Manganese Phosphanylidene Complexes
Current research on manganese phosphanylidene complexes is exploring several exciting directions. One major focus is on the synthesis and characterization of new manganese complexes bearing various phosphinidene and related low-valent phosphorus ligands. researchgate.netresearcher.lifeacs.orgmostwiedzy.plnih.govrsc.orgresearchgate.netscispace.com This includes the use of different supporting ligands on the manganese center and various substituents on the phosphorus atom to modulate the properties of the resulting complexes.
The reactivity of these complexes is another key area of investigation. Researchers are exploring their potential in catalysis, particularly in reactions such as the [2+2+2] cycloaddition of alkynes. nih.govchemrxiv.orgnih.gov For instance, manganese(I) complexes derived from MnBr(CO)₅ and phosphine ligands have been shown to catalyze the cyclotrimerization of triynes under mild photochemical conditions. nih.govnih.gov
The study of reaction mechanisms is also crucial for understanding and optimizing the performance of these manganese complexes. rsc.org Computational studies, often using Density Functional Theory (DFT), are being employed to investigate the stereoelectronic effects that govern the reactivity of these systems, providing valuable insights for the rational design of new catalysts. rsc.orgresearchgate.netnih.gov
Furthermore, the fundamental nature of the manganese-phosphorus bond continues to be a subject of detailed spectroscopic and computational analysis. nih.govnih.govnih.govresearchgate.net Techniques like X-ray crystallography, NMR spectroscopy, and DFT calculations are used to probe the structure and bonding in these fascinating molecules. nih.govacs.orgmostwiedzy.plrsc.orgresearchgate.netscispace.com
Defined Scope and Primary Objectives of Scholarly Investigation
This article aims to provide a focused and comprehensive overview of the chemical compound "Manganese;phosphanylidenemanganese." The primary objectives are to:
Detail the historical development of low-valent phosphorus ligands, providing context for the emergence of manganese-phosphanylidene chemistry.
Explain the fundamental importance of the metal-phosphorus multiple bond in organometallic systems.
Elucidate the specific reasons driving the academic interest in manganese-phosphanylidene architectures.
Summarize the current research trends and future directions in this specialized field.
By adhering to this defined scope, this article will serve as an authoritative resource for researchers and students interested in the synthesis, characterization, and reactivity of this unique class of organometallic compounds.
Structure
2D Structure
Properties
IUPAC Name |
manganese;phosphanylidenemanganese | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3Mn.2HP/h;;;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLPDTSJHFHTCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
P=[Mn].P=[Mn].[Mn] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2Mn3P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.778 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Manganese;phosphanylidenemanganese and Analogous Architectures
Design Principles for Constructing Manganese-Phosphorus Bonds
The formation of a stable manganese-phosphorus (Mn-P) bond in phosphanylidene complexes is governed by several key principles. A significant factor is the electronic nature of the phosphorus center and the manganese fragment. The phosphorus atom in a phosphanylidene ligand (R-P) is highly electron-deficient and acts as a strong π-acceptor. To form a stable bond, this must be matched with an electron-rich, low-valent manganese center that can engage in π-backbonding.
The geometry at the phosphorus center also plays a crucial role. A pyramidal phosphorus center is considered a one-electron donor, whereas a planar phosphorus atom is a three-electron donor. nih.gov For the formation of a Mn=P double bond, a three-electron donor scenario is generally favored, leading to a more stable 18-valence electron configuration for the manganese complex. nih.gov The choice of the substituent (R group) on the phosphorus atom and the other ligands on the manganese center are critical for electronically and sterically stabilizing the Mn-P bond. Bulky substituents are often employed to prevent dimerization or other decomposition pathways.
Furthermore, the interaction between the d-orbitals of the manganese atom and the p-orbitals of the phosphorus atom is fundamental to the nature of the Mn-P bond. Insufficient overlap can lead to an electronically frustrated system with either an electrophilic or nucleophilic metal center and phosphorus atom. researchgate.net The synthesis of the first terminal manganese phosphinidene (B88843) complex highlighted the importance of these principles in achieving a stable compound. nih.gov
Precursor Synthesis and Ligand Scaffolding Strategies
The successful synthesis of manganese;phosphanylidenemanganese and its analogs relies heavily on the careful preparation of suitable precursors. This involves the generation of a reactive phosphanylidene source and a manganese-containing fragment that can readily react to form the desired Mn-P bond.
Generation of Phosphanylidene (Phosphinidene) Precursors
Phosphanylidene (or phosphinidene) ligands are typically transient species and are therefore generated in situ. A common method involves the use of N-heterocyclic carbene (NHC)-phosphinidene adducts, such as (IDipp)PSiMe₃ (where IDipp = 1,3-bis(2,6-diisopropylphenyl)-imidazolin-2-ylidene). nih.gov These adducts serve as efficient transfer agents for the phosphinidene fragment. nih.gov
Another approach to generating phosphinidene precursors is through the dissociation of 1,3,2-diazaphospholenes and related compounds, which can be viewed as complexes of phosphinidenes with 1,4-diazabutadienes. nih.gov The thermodynamic and kinetic parameters of this dissociation can be tuned by altering the substituents on the phosphorus atom and the stability of the resulting N-donor ligand. nih.gov Reductive elimination at a lead(II) center of an (amino)plumbylene-substituted phosphaketene has also been identified as a novel pathway for phosphinidene synthesis. acs.org
Synthesis of Appropriate Manganese Starting Materials
The choice of the manganese precursor is equally critical. Manganese pentacarbonyl bromide, [Mn(CO)₅Br], is a commonly used starting material. nih.govwiley-vch.de This Mn(I) complex is relatively stable and provides a source of the Mn(CO)n fragment. Other manganese halides, such as manganese(II) chloride (MnCl₂) and manganese(II) bromide (MnBr₂), are also versatile precursors, often used in conjunction with stabilizing ligands. wiley-vch.deresearchgate.netscispace.comrsc.org For instance, MnCl₂(THF)₁.₆ has been used to synthesize manganese(II) complexes with N-heterocyclic carbene ligands. researchgate.net The solubility of manganese halides in ethereal solvents varies, with MnI₂ being the most soluble, a factor that can influence the choice of precursor and solvent system. wiley-vch.de
In some synthetic routes, more reactive forms of manganese are generated in situ. For example, the reduction of Mn(II) salts with reagents like magnesium or lithium naphthalenide produces a highly reactive metallic manganese species. wiley-vch.de The synthesis of manganese phosphonate (B1237965) clusters has also been achieved using various manganese salts. rsc.org
Direct Synthetic Routes to this compound
The direct formation of the manganese-phosphorus double bond is the final and most crucial step in the synthesis of this compound. Two primary strategies have proven effective: salt metathesis and reductive elimination.
Salt Metathesis Approaches
Salt metathesis is a widely employed method for the formation of metal-ligand bonds, and it has been successfully applied to the synthesis of manganese phosphinidene complexes. This approach typically involves the reaction of a manganese halide precursor with an alkali metal salt of a phosphinidene precursor.
A notable example is the reaction of manganese pentacarbonyl bromide with the N-heterocyclic carbene-phosphinidene adduct (IDipp)PSiMe₃. nih.gov This reaction proceeds with the elimination of Me₃SiBr and carbon monoxide (CO) to yield the tetracarbonyl complex [(IDipp)PMn(CO)₄]. nih.gov X-ray crystallographic analysis of this complex revealed a short Mn-P bond, which is indicative of double bond character. nih.gov Similarly, a neutral N-heterocyclic phosphenium complex of manganese was synthesized via a metathesis approach, and the short P-Mn distance suggested a significant metal-ligand double bond character. nih.gov The reaction of potassium salts of cyclopentadienyl-phosphine ligands with MnX₂ has also been used to produce dimeric manganese(II) halide complexes. scispace.comrsc.org
Table 1: Examples of Salt Metathesis Reactions for Mn-P Bond Formation
| Manganese Precursor | Phosphinidene Precursor/Ligand Salt | Product | Reference |
| [Mn(CO)₅Br] | (IDipp)PSiMe₃ | [(IDipp)PMn(CO)₄] | nih.gov |
| MnX₂ (X=Cl, Br) | LK (Potassium salt of cyclopentadienyl-phosphine ligand) | [LMn(μ-X)]₂ | scispace.comrsc.org |
| MnCl₂(THF)₁.₆ | IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) | [Mn₂Cl₂(μ-Cl)₂(IPr)₂] | researchgate.net |
This table is interactive. Click on the headers to sort the data.
Reductive Elimination Pathways
Reductive elimination is another powerful strategy for forming new bonds in organometallic chemistry. While less commonly reported for the direct synthesis of this compound, the principles of this pathway are relevant. This process would involve a higher-valent manganese precursor that, upon elimination of a small molecule, forms the desired Mn=P double bond and a lower-valent manganese center.
An analogous concept is seen in the reactivity of a terminal manganese borylene complex, which was quantitatively converted into a terminal manganese phosphinidene complex. nih.gov Although not a direct reductive elimination from a single manganese center to form the double bond, this transformation highlights the potential for creating the phosphinidene ligand at the manganese center through a related reaction mechanism. The study of this conversion provided valuable insights into the structure, bonding, and reaction mechanism of terminal manganese phosphinidene complexes. nih.gov
Further research into reductive elimination pathways from well-defined manganese(III) or higher-valent precursors could provide alternative and potentially more controlled routes to this compound and its derivatives.
Ligand Substitution Approaches
A primary and versatile method for creating manganese-phosphorus bonds is through ligand substitution. This process involves replacing existing ligands on a manganese center with a phosphorus-containing molecule. The efficiency of these reactions is influenced by several factors, including the manganese precursor, the nature of the phosphorus ligand, the solvent, and the specific reaction conditions.
A frequently used technique is the reaction of manganese(I) carbonyl compounds with multidentate phosphine (B1218219) ligands. For example, the potentially quadridentate ligand tris-(o-diphenylphosphinophenyl)phosphine (QP) reacts with various manganese(I) carbonyls to yield complexes where QP acts as a bidentate, terdentate, or quadridentate chelating agent. The mode of coordination is determined by the stoichiometry and the nature of the other ligands present. Infrared spectroscopy is a key tool for characterizing the resulting complexes.
The dynamics of these substitution reactions have been investigated using techniques like paramagnetic ³¹P NMR line-broadening. Studies on the interaction of anionic phosphorus ester ligands with aqueous manganese(II) and manganese(III) porphyrin complexes reveal a dissociative ligand exchange mechanism. In the case of the Mn(H₂O)₆²⁺ ion, the reaction rate is not significantly affected by the basicity of the incoming ligand, suggesting that the dissociation of a water molecule is the rate-determining step. Conversely, for the more hydrophobic manganese(III) porphyrin, a decrease in the basicity and hydrophilicity of the incoming ligand accelerates the reaction. This highlights the crucial role of the solvent and the second coordination sphere in facilitating ligand substitution.
Transmetalation Reactions
Transmetalation offers a valuable alternative for the formation of manganese-phosphorus bonds. This method involves the transfer of a phosphido or phosphinidene group from a more electropositive metal to a manganese center. A common approach involves the use of organolithium reagents in conjunction with manganese halides.
MnCl₂ + 2 R₂PLi → Mn(PR₂)₂ + 2 LiCl
This approach allows for the controlled formation of manganese-phosphorus bonds by leveraging the difference in reactivity between the two metal centers.
Indirect Synthetic Routes and Post-Synthetic Derivatization
Indirect synthetic routes provide access to manganese-phosphorus architectures that may be challenging to obtain through direct methods. These strategies often entail the modification of a pre-existing manganese-phosphorus framework or the use of phosphorus precursors in a higher oxidation state.
Modification of Pre-formed Manganese-Phosphorus Frameworks
This can be accomplished through various methods:
Ligand Exchange: Replacing a coordinated ligand with a new phosphorus-containing ligand.
Modification of the Ligand: Chemically altering the phosphorus-containing ligand that is already part of the manganese complex.
Guest Exchange: Introducing new molecules into the pores of a framework that can interact with the manganese-phosphorus components.
Generation from Higher-Valent Phosphorus Precursors
An alternative indirect approach utilizes phosphorus precursors where the phosphorus atom is in a higher oxidation state, such as phosphonic or phosphinic acids. The reaction of these precursors with manganese sources can lead to the formation of manganese phosphonate or phosphinate complexes, which contain Mn-O-P linkages.
For example, the reaction of phenylphosphonic acid (PhPO₃H₂) with a mixed-valent, oxo-centered manganese triangle, [Mn₃O(O₂CCMe₃)₆(py)₃], yields various manganese phosphonate clusters. The specific structure of the resulting cluster is dependent on the base used in the reaction. A range of manganese phosphonate complexes with varying nuclearities and topologies have been synthesized using different phosphonic acids. Furthermore, the morphology of manganese organic phosphates can be controlled by adjusting the molar ratio of the manganese ions to phenyl phosphonic acid. These methods demonstrate the utility of higher-valent phosphorus compounds in constructing complex manganese-phosphorus assemblies.
Optimization of Reaction Conditions and Control of Stereochemical/Regiochemical Outcomes
The successful synthesis of specific manganese-phosphorus architectures is highly dependent on the fine-tuning of reaction conditions. Key parameters that can be adjusted to control the reaction outcome include:
Temperature: Temperature can significantly impact reaction kinetics and product stability. For instance, in the synthesis of transition-metal phosphide (B1233454) nanowires through Ullmann-type reactions, the reaction temperature is a critical factor in controlling the phase of the resulting phosphide. Similarly, the rate of manganese oxidative precipitation is highly dependent on temperature.
Stoichiometry: The molar ratio of the manganese precursor to the phosphorus ligand is crucial in determining the final structure of the complex. The phase of transition-metal phosphides can be controlled by tuning the metal-to-triphenylphosphine molar ratio.
Solvent: The choice of solvent can influence the solubility of reactants and intermediates, as well as the reaction mechanism. As noted in ligand substitution reactions, the solvent can play a significant role in stabilizing or destabilizing key intermediates.
Additives/Catalysts: The addition of other reagents can dramatically alter the course of a reaction. For example, in certain manganese oxidation reactions, cobalt can act as a catalyst.
Stereochemical and Regiochemical Control:
Achieving stereochemical and regiochemical control in the synthesis of manganese-phosphorus complexes is a significant challenge. The use of chiral ligands is a primary strategy for inducing enantioselectivity. The choice of ligand can also influence the coordination mode in multidentate systems, leading to different isomers.
Advanced Isolation and Purification Techniques for Air/Moisture Sensitive Complexes
Many manganese-phosphorus complexes, particularly those containing low-valent manganese or reactive phosphorus centers, are sensitive to air and moisture. Their successful isolation and purification therefore necessitate the use of specialized techniques to maintain an inert atmosphere.
Standard Schlenk line and glovebox techniques are indispensable for handling these sensitive compounds. For purification, a modified flash chromatography procedure has been developed for air-sensitive organometallic compounds. This method adapts conventional flash chromatography for use under an inert atmosphere, enabling the separation of the desired complex from byproducts without decomposition.
Other essential purification techniques include:
Crystallization: Recrystallization from an appropriate deoxygenated solvent under an inert atmosphere is a common and effective method for obtaining pure crystalline material.
Sublimation: For volatile complexes, sublimation can be a powerful purification tool.
Extraction: Liquid-liquid extraction using deoxygenated solvents can be employed to separate the product from impurities.
The selection of the most suitable purification technique depends on the physical and chemical properties of the specific manganese-phosphorus complex, including its solubility, volatility, and stability.
Inert Atmosphere Handling Protocols
The high reactivity of manganese phosphinidene complexes and their precursors with oxygen and moisture mandates the strict exclusion of air and water during their synthesis and handling. acs.orglehigh.edu Standard procedures involve the use of either a glovebox or Schlenk line techniques. acs.orgoup.com
Glovebox: A glovebox provides a sealed environment filled with a purified inert gas, typically nitrogen or argon, with oxygen and moisture levels maintained at parts-per-million concentrations. This is the preferred method for manipulating solid, air-sensitive reagents and products. lehigh.edu
Schlenk Line Techniques: A Schlenk line, or double manifold, allows for the manipulation of air-sensitive compounds in specialized glassware (Schlenk flasks) under either a vacuum or a positive pressure of an inert gas. oup.compitt.edu Key operations include:
Evacuate-Refill Cycles: Glassware is repeatedly evacuated to remove atmospheric gases and then backfilled with a high-purity inert gas. pitt.educhemistryviews.org This cycle is typically repeated three times to ensure an inert atmosphere within the reaction vessel. pitt.edu
Solvent Degassing: Solvents must be thoroughly deoxygenated and dried prior to use. Common degassing methods include:
Freeze-Pump-Thaw: This is the most rigorous method, involving freezing the solvent, evacuating the headspace, and then thawing. This process is repeated multiple times. pitt.edupitt.edu
Purging: Bubbling an inert gas through the solvent for an extended period (30-60 minutes) is a less effective but often adequate method for deoxygenating solvents. pitt.edupitt.edu
Filtration Systems: Solvents can be passed through columns of activated alumina (B75360) or other drying agents under an inert atmosphere.
Reagent Transfer:
Solid Additions: Air-stable solids can be added quickly against a positive flow of inert gas. Air-sensitive solids are best handled and weighed in a glovebox. bbgate.com
Liquid Transfers: Air-sensitive solutions are transferred between Schlenk flasks using a cannula, a flexible, double-tipped needle, under a positive pressure of inert gas. lehigh.edupitt.edu Syringes, properly flushed with inert gas, can also be used for transferring liquids. bbgate.comyoutube.com
A comparison of common inert atmosphere techniques is presented below.
| Technique | Description | Primary Application | Advantages | Limitations |
| Glovebox | Sealed enclosure with a continuously purified inert atmosphere. | Handling solid reagents, performing reactions, and preparing samples. | High level of atmospheric purity; allows for complex manipulations. | Expensive to purchase and maintain; limited working space. |
| Schlenk Line | Dual manifold for vacuum and inert gas supply to specialized glassware. | Synthesizing and manipulating air-sensitive compounds in solution. | Versatile for a range of reactions; less expensive than a glovebox. | Requires more technical skill; potential for minor atmospheric contamination. |
Chromatographic Separation Methodologies
Purification of air-sensitive organometallic compounds like manganese phosphinidene complexes can often be achieved using column chromatography, provided that appropriate measures are taken to exclude air. lehigh.eduoup.com
The entire chromatographic process must be conducted under an inert atmosphere. A standard column can be packed in a fume hood and then fitted with a septum and a vent needle. lehigh.edu Degassed solvents are then introduced via a cannula to pack the column under a positive pressure of inert gas. lehigh.edu
The sample is loaded onto the column, and elution is carried out using degassed solvents. Fractions are collected in Schlenk tubes under a positive flow of inert gas. For highly sensitive compounds, chromatography inside a glovebox is the most reliable method.
Key considerations for the chromatographic purification of these complexes are outlined in the following table.
| Parameter | Consideration | Details |
| Stationary Phase | Choice of adsorbent. | Alumina and silica (B1680970) gel are common, but their reactivity must be considered. Deactivated (e.g., with water or a base) stationary phases may be necessary to prevent decomposition of the complex. |
| Eluent | Solvent selection and preparation. | Solvents must be rigorously dried and deoxygenated. The polarity of the eluent is gradually increased to separate compounds based on their affinity for the stationary phase. |
| Column Packing | Method of preparing the column. | The "slurry method," where the adsorbent is mixed with the initial eluent and poured into the column, is often preferred to ensure a homogeneously packed column. This should be done under inert atmosphere. |
| Sample Loading | Application of the crude product. | The crude product, dissolved in a minimal amount of degassed solvent, is carefully added to the top of the column via cannula. |
| Fraction Collection | Isolation of purified components. | Eluted bands are collected into separate Schlenk flasks. The solvent can then be removed under vacuum to isolate the purified complex. chemistryviews.org |
Crystallization Techniques for Single-Crystal Growth
Obtaining single crystals of manganese phosphinidene complexes is essential for their definitive structural characterization by X-ray diffraction. rsc.orgresearchgate.net Since these compounds are air-sensitive, crystallization must be performed under inert conditions. researchgate.net The key to growing high-quality crystals is to allow them to form slowly.
Common techniques for growing single crystals of air-sensitive compounds include:
Slow Evaporation: A solution of the compound is left undisturbed in a vessel that is loosely capped to allow for the slow evaporation of the solvent. unifr.ch For air-sensitive compounds, this is typically done in a vial inside a larger, sealed container within a glovebox.
Vapor Diffusion: A concentrated solution of the compound in a "good" solvent is placed in a small open vial. This vial is then placed in a larger sealed container that contains a "poor" solvent (an anti-solvent) in which the compound is insoluble. unifr.chechemi.com The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization. unifr.ch This is often the best method for small quantities of a compound. unifr.ch
Solvent Layering (Liquid-Liquid Diffusion): A concentrated solution of the compound is placed at the bottom of a narrow tube (e.g., an NMR tube). A less dense, miscible anti-solvent is then carefully layered on top to create a distinct interface. unifr.ch Crystals form at the interface as the solvents slowly mix. unifr.ch
Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly. researchgate.net The decrease in solubility upon cooling can lead to the formation of crystals. This should be done gradually to promote the growth of single crystals rather than a precipitate.
A summary of these crystallization techniques is provided below.
| Technique | Principle | Typical Setup (Inert Atmosphere) | Best Suited For |
| Slow Evaporation | Gradual increase in concentration as solvent evaporates. | Solution in a vial with a pinholed cap inside a sealed jar in a glovebox. | Moderately soluble, stable compounds. |
| Vapor Diffusion | Gradual decrease in solubility by diffusion of an anti-solvent vapor. | Small vial with sample solution inside a larger sealed vial containing an anti-solvent. | Small quantities of material; when a suitable anti-solvent is known. |
| Solvent Layering | Diffusion across the interface of a solvent and an anti-solvent. | Careful layering of an anti-solvent on top of a solution of the compound in a narrow tube. | When two miscible solvents of different densities can be found. |
| Cooling | Decreased solubility at lower temperatures. | Saturated solution in a Schlenk flask placed in an insulated container and cooled in a freezer. | Compounds with a significant temperature-dependent solubility. |
The selection of solvents is critical for successful crystallization. Sometimes, trying different solvents or solvent combinations is necessary to obtain crystals of suitable quality for X-ray diffraction. researchgate.net
Advanced Spectroscopic and Diffractional Characterization Techniques for Structural Elucidation and Electronic Structure Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of phosphanylidenemanganese complexes in solution. By probing the magnetic environments of various nuclei, NMR provides unparalleled insight into connectivity, molecular geometry, and dynamic behavior.
A multi-nuclear NMR approach is essential for comprehensively characterizing phosphanylidenemanganese compounds. Each nucleus offers a unique window into the molecular structure.
³¹P NMR: As the most direct probe of the phosphanylidene ligand, ³¹P NMR spectroscopy is paramount. The chemical shift (δ) of the phosphorus nucleus is highly sensitive to its coordination environment, the nature of the substituents on the phosphorus atom, and the formal oxidation state of the manganese center. The significant downfield shifts often observed are indicative of the low coordination number of the phosphorus atom and the presence of the manganese-phosphorus double bond. acs.org Coordination shifts, the difference in chemical shift between the free ligand and the complex, provide valuable information about the electronic effects of the manganese center on the phosphorus ligand. researchgate.net
¹H and ¹³C NMR: These standard NMR techniques are used to characterize the organic moieties attached to the phosphorus atom and any other ligands present in the complex. nih.gov The chemical shifts and coupling patterns in ¹H and ¹³C{¹H} spectra help to confirm the integrity of the ligand framework upon coordination. The presence of a paramagnetic manganese center, however, can lead to significant broadening or shifting of NMR signals, sometimes rendering the spectra of nearby protons or carbons unobservable. researchgate.net
⁵⁵Mn NMR: With a natural abundance of 100%, the ⁵⁵Mn nucleus is, in principle, a valuable probe. huji.ac.il However, it is a quadrupolar nucleus (spin I = 5/2), which often results in very broad resonance lines, particularly in asymmetric molecular environments. huji.ac.ilacs.org For this reason, ⁵⁵Mn NMR is most successfully applied to small, highly symmetric, and typically diamagnetic manganese complexes, where narrower lines can be observed over a very wide chemical shift range. huji.ac.ilrsc.org For many phosphanylidenemanganese complexes, especially those with paramagnetic properties or low symmetry, the signals may be too broad to detect with standard high-resolution NMR spectrometers. huji.ac.il
Table 1: Representative NMR Data for Phosphanylidenemanganese and Related Complexes
| Nucleus | Typical Chemical Shift Range (ppm) | Information Provided |
| ³¹P | +200 to +600 | Highly sensitive to the Mn=P bond, coordination number, and substituents. Large downfield shifts are characteristic. acs.org |
| ¹H | 0 to 10 (for diamagnetic species) | Structure and connectivity of organic substituents on ligands. Paramagnetic broadening can be an issue. researchgate.net |
| ¹³C | 0 to 200 (for diamagnetic species) | Carbon framework of the ligands. nih.gov |
| ⁵⁵Mn | -3000 to 0 | Direct probe of the metal's electronic environment, but often limited by broad signals due to its quadrupolar nature. huji.ac.ilacs.org |
To overcome the complexities of one-dimensional spectra and establish unambiguous structural assignments, a suite of two-dimensional NMR experiments is employed.
COSY (Correlation Spectroscopy): This homonuclear technique, primarily ¹H-¹H COSY, is used to identify spin-coupled protons within the ligand framework, helping to trace out the connectivity of the organic substituents.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of directly bonded nuclei, most commonly ¹H and ¹³C. A ¹H-³¹P correlation experiment would be particularly powerful in this context, directly linking specific proton resonances to the phosphorus atom of the phosphanylidene ligand.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically over two or three bonds). An HMBC experiment can establish crucial connectivities between protons on a ligand and the phosphorus atom, or between different ligands through the manganese center, providing a complete picture of the molecular topology.
The combination of these 2D NMR methods allows for a step-by-step construction of the molecular framework, confirming the proposed structure of the phosphanylidenemanganese complex. nih.gov
Variable Temperature (VT) NMR is a powerful tool for investigating dynamic processes occurring in solution. youtube.com By recording spectra at different temperatures, researchers can study phenomena such as:
Fluxionality: Many organometallic complexes are not static but undergo rapid intramolecular rearrangements. VT-NMR can be used to "freeze out" these processes at low temperatures, allowing for the characterization of the ground-state structure, or to calculate the energy barriers for these processes from the coalescence behavior of the signals at higher temperatures.
Ligand Exchange: The exchange of ligands with other species in solution can be monitored, providing kinetic and mechanistic information.
Rotational Barriers: In some phosphanylidenemanganese complexes, rotation around the Mn=P bond or other single bonds may be sterically hindered. VT-NMR can be used to determine the energy barrier for such rotational processes.
These studies are crucial for understanding the stability and reactivity of the complex in solution. youtube.com
Vibrational Spectroscopic Probes (Infrared and Raman Spectroscopy)
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. They are particularly useful for identifying specific functional groups and probing the strength and nature of chemical bonds, including the critical metal-ligand bonds. nih.govnih.gov
The vibrational spectrum of a phosphanylidenemanganese complex can be divided into several key regions:
Metal-Ligand Vibrations: The most significant vibration is the Mn=P stretch (ν(Mn=P)). This mode, often found in the low-frequency region of the spectrum (< 1000 cm⁻¹), is a direct indicator of the presence of the metal-phosphorus double bond. nih.gov Its frequency provides a qualitative measure of the bond strength. Raman spectroscopy is often particularly well-suited for observing this symmetric vibration. rruff.info Other metal-ligand modes, such as Mn-C stretches from carbonyl or other organic ligands, also appear in this region. rsc.org
Internal Ligand Vibrations: At higher frequencies, the spectrum is dominated by the internal vibrational modes of the ligands. researchgate.net These include P-C stretching and bending modes from the substituents on the phosphorus atom, as well as C-H, C-C, and C=O (if carbonyl ligands are present) vibrations. While complex, this "fingerprint" region is unique to the specific molecule and can be used for identification purposes. arxiv.org
Table 2: General Regions for Characteristic Vibrational Modes in Phosphanylidenemanganese Complexes
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopic Technique |
| ν(Mn=P) | 500 - 800 | Raman, Far-IR |
| ν(P-C) | 650 - 800 | IR, Raman |
| ν(C-H) | 2800 - 3100 | IR, Raman |
| ν(C=O) (if present) | 1850 - 2150 | IR |
Unambiguous assignment of vibrational modes, especially in the crowded low-frequency region, can be challenging. Isotopic labeling is the definitive method for confirming these assignments. nih.gov The principle relies on the fact that the frequency of a vibration is dependent on the masses of the atoms involved (as described by Hooke's Law).
By synthesizing the phosphanylidenemanganese complex with a heavier isotope at a specific position (e.g., using a deuterated organic substituent on the phosphorus), the vibrational modes involving that atom will shift to a lower frequency. For example, if a band suspected to be the ν(Mn=P) stretch shifts upon substitution of ¹⁴N with ¹⁵N in a related manganese-nitride complex, it confirms the assignment. Similarly, deuterating the ligands allows for the clear identification of modes involving C-H bonds. This method provides definitive proof of bond connectivity and validates the interpretation of the vibrational spectra. nih.gov
Electronic Absorption (UV-Vis) and Emission Spectroscopic Studies
Electronic spectroscopy provides profound insights into the molecular orbitals and photophysical properties of manganese-phosphorus complexes. Techniques such as UV-Vis absorption and photoluminescence spectroscopy are crucial for mapping electronic energy levels and understanding their de-excitation pathways.
The electronic absorption and emission spectra of manganese-phosphorus complexes are dictated by the nature of the ligands and the geometry of the manganese center. In manganese(II) complexes featuring phosphine (B1218219) oxide-based ligands, the observed photophysical properties are linked to transitions involving the metal center and the ligand framework.
For instance, a series of neutral manganese(II) complexes with functionalized triphenylphosphine (B44618) oxide ligands—(TPhPONMe₂)₂MnBr₂, (TPhPOOMe)₂MnBr₂, and (TPhPOCF₃)₂MnBr₂—exhibit distinct green phosphorescence. rsc.org Density Functional Theory (DFT) calculations are instrumental in assigning the observed electronic behavior. These calculations indicate that the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are influenced by the electronic effects of the substituents on the phosphine oxide ligand. Electron-donating groups like dimethylamine (B145610) (-NMe₂) or methoxy (B1213986) (-OMe) raise the energy levels compared to electron-withdrawing groups like trifluoromethyl (-CF₃). rsc.org This modulation of orbital energies directly impacts the emission wavelength and lifetime, with the electron-donating groups leading to a blue-shift in the emission spectrum. rsc.org
Probing the photophysical behavior of these complexes involves measuring key parameters such as emission wavelengths (λem) and phosphorescence lifetimes (τ). These measurements reveal how the ligand environment tunes the emissive properties of the manganese center. In the case of the functionalized triphenylphosphine oxide-based manganese(II) complexes, the compounds display strong green emission. rsc.org The specific photophysical data highlights the sensitivity of the manganese center's electronic structure to the coordinated phosphorus-containing ligands.
The table below summarizes the key photophysical properties of these representative manganese(II) phosphine oxide complexes. rsc.org
| Compound | Emission Wavelength (λem) | Phosphorescence Lifetime (τ) |
| (TPhPONMe₂)₂MnBr₂ | 498 nm | 663.0 µs |
| (TPhPOOMe)₂MnBr₂ | 512 nm | 362.0 µs |
| (TPhPOCF₃)₂MnBr₂ | 505 nm | Data not specified |
| (Data sourced from Dalton Transactions) rsc.org |
X-ray Diffraction Methodologies for Solid-State Structure Determination
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of crystalline solids, providing precise information on bond lengths, bond angles, and crystal packing. Both single-crystal and powder XRD techniques are vital for the characterization of manganese-phosphorus compounds.
Single-crystal X-ray diffraction provides the most precise and unambiguous structural data for crystalline materials. This technique allows for the determination of the absolute configuration, connectivity of atoms, and detailed geometric parameters of a molecule. For manganese-phosphorus compounds, this method has been used to characterize a variety of structures, from discrete molecular complexes to extended polymeric frameworks.
For example, the structures of the neutral manganese(II) complexes (TPhPONMe₂)₂MnBr₂, (TPhPOOMe)₂MnBr₂, and (TPhPOCF₃)₂MnBr₂ were elucidated by single-crystal XRD. rsc.org The analysis revealed isolated mononuclear structures where the Mn²⁺ ion is in a tetrahedral coordination environment. rsc.org Similarly, a double poly-phosphate, Li₂Mn(PO₃)₄, was characterized, revealing an orthorhombic crystal system and defining features such as an unusual coordination number of 5 for the lithium atoms. scispace.com
The table below presents crystallographic data obtained from single-crystal XRD studies on representative manganese-phosphorus compounds.
| Compound | Crystal System | Space Group | Key Lattice Parameters (Å) |
| (TPhPONMe₂)₂MnBr₂ | Monoclinic | C2/c | a = 14.54, b = 11.23, c = 22.18, β = 107.5° |
| (TPhPOOMe)₂MnBr₂ | Triclinic | P-1 | a = 9.20, b = 9.87, c = 10.15, α=86.3°, β=74.3°, γ=74.9° |
| Li₂Mn(PO₃)₄ | Orthorhombic | Pnma | a = 9.268, b = 9.421, c = 10.088 |
| Mn₃(PO₄)₄·2(H₃NCH₂CH₂)₃N·6(H₂O) | Tetragonal | I4(1)/a | a = 1.7118, c = 1.0773 |
| (Data sourced from Dalton Transactions, SciSpace, and ResearchGate) rsc.orgscispace.comresearchgate.net |
Powder X-ray diffraction (PXRD) is a rapid and powerful technique used to identify crystalline phases and assess the purity of a bulk sample. The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline solid. PXRD is widely used in the synthesis of manganese-phosphorus materials to confirm the formation of the desired product and to identify any crystalline impurities.
Studies on various manganese phosphates and arsenates have utilized PXRD to update and extend powder diffraction data files. cambridge.org The technique is essential for characterizing newly synthesized materials, such as manganese phosphate (B84403) monohydrate (MnPO₄·H₂O), where PXRD confirmed a monoclinic structure with a C2/c space group. researchgate.net Furthermore, in the synthesis of bimetallic iron-manganese phosphide (B1233454) (Fe₂₋ₓMnₓP) nanorods, XRD data confirmed the formation of a metastable hexagonal phase. acs.org The Rietveld method can be applied to PXRD data for a more detailed structural refinement, as was done for MnPO₄·H₂O. researchgate.netacs.org
Theoretical studies based on density functional theory (DFT) complement experimental diffraction data. These calculations show that upon oxidation of a metal-phosphine complex, the metal-phosphorus bond length increases. rsc.org This elongation is accompanied by a decrease in the pyramidalization at the phosphorus atom. rsc.org This phenomenon suggests that even in complexes with simple alkyl or aryl phosphines, there is a degree of π back-bonding from the metal to the P-R σ* antibonding orbitals. The removal of an electron from the metal diminishes this back-bonding, leading to a weaker and longer M-P bond. rsc.org This contrasts with analogous ammonia (B1221849) complexes, where ionization leads to a shorter M-N bond due to stronger σ-bonding with the more highly charged metal center. rsc.org Therefore, precise Mn-P bond lengths derived from XRD are critical experimental data for validating theoretical models of bonding in phosphanylidenemanganese and related complexes.
Mass Spectrometric Techniques for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and probing the fragmentation pathways of organometallic compounds like manganese phosphanylidenemanganese. The choice of ionization technique is critical for preserving the integrity of these often-labile complexes.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides exceptionally accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula from its exact mass. For a manganese phosphanylidenemanganese complex, HRMS would be crucial to confirm the presence and ratio of manganese and phosphorus atoms, distinguishing it from isomers or compounds with similar nominal masses. The technique is powerful enough to resolve the isotopic pattern of manganese, further validating the compound's composition. aps.org
Table 1: Illustrative HRMS Data for a Hypothetical Manganese-Phosphorus Complex
| Parameter | Value |
| Formula | C₁₀H₁₅MnP |
| Theoretical Mass (m/z) | 225.0337 |
| Measured Mass (m/z) | 225.0335 |
| Mass Error | -0.89 ppm |
| Isotopic Pattern | Confirmed for Mn and C isotopes |
This table is illustrative and demonstrates the precision of HRMS in formula determination.
Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS)
Both ESI-MS and MALDI-MS are "soft" ionization techniques that are ideal for analyzing organometallic and coordination complexes without causing significant fragmentation. duke.eduuvic.ca
Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly well-suited for compounds that are soluble and can be ionized in solution. uvic.cacapes.gov.br It is a valuable tool for identifying organometallic complexes in solution and can even be used to monitor reaction mixtures to detect intermediates. uvic.ca For manganese phosphanylidenemanganese, ESI-MS would likely detect pseudomolecular ions, such as [M+H]⁺ or adducts with solvent or salt cations (e.g., [M+Na]⁺). uvic.ca The fragmentation pattern, induced via tandem mass spectrometry (MS/MS), can reveal the strength of bonds within the complex, such as the loss of neutral ligands. nih.govnih.gov Studies on various organomanganese compounds confirm the utility of ESI-MS in characterizing their solution-state species. nih.govresearchgate.net
Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) is a complementary technique often used for less soluble or higher molecular weight compounds. duke.edu The analyte is co-crystallized with a UV-absorbing matrix, which, upon laser irradiation, facilitates the gentle ionization and desorption of the intact molecule. MALDI-TOF (Time-of-Flight) analysis has been successfully used to verify the structure of various metal complexes, including those with phosphorus-containing ligands. duke.edued.ac.uk For a manganese phosphanylidenemanganese species, MALDI-MS would be useful for confirming the molecular weight and can also be used to study fragmentation, often revealing pathways like the loss of ligands. nih.gov
Table 2: Common Ion Types in Soft Ionization MS of Organometallic Complexes
| Ion Type | Description | Technique |
| [M]⁺ or [M]⁻ | Molecular ion (for pre-charged complexes) | ESI, MALDI |
| [M+H]⁺ | Protonated molecule | ESI |
| [M-H]⁻ | Deprotonated molecule | ESI |
| [M+Na]⁺ / [M+K]⁺ | Cationized molecule (adduct with alkali ions) | ESI, MALDI |
| [M-L]⁺ | Fragment ion resulting from loss of a neutral ligand | ESI-MS/MS, MALDI-TOF/TOF |
X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) for Electronic State and Coordination Environment Analysis
X-ray spectroscopic techniques are powerful, element-specific probes of the electronic structure and local coordination environment of atoms within a material.
Mn K-edge and P L-edge XAS for Oxidation State and Coordination Environment Assessment
X-ray Absorption Near Edge Structure (XANES) spectroscopy provides detailed information about the oxidation state and coordination geometry of the absorbing atom.
Mn K-edge XAS is highly sensitive to the electronic state of manganese. The energy of the absorption edge shifts to higher values as the oxidation state of the manganese atom increases. nih.govosti.gov For instance, the edge energy systematically increases from Mn(II) to Mn(III) and Mn(IV) compounds. nih.gov This allows for a direct assessment of the manganese oxidation state in a phosphanylidenemanganese complex. Furthermore, the pre-edge region of the spectrum, which arises from 1s to 3d electronic transitions, is sensitive to the coordination environment. anl.govresearchgate.net The intensity and shape of these pre-edge features can help distinguish between different geometries, such as tetrahedral or octahedral coordination around the Mn center. anl.govresearchgate.net
Table 3: Representative Mn K-edge Inflection Point Energies for Different Oxidation States
| Compound | Mn Oxidation State | Edge Energy (eV) |
| MnO | +2 | ~6543 |
| Mn₂O₃ | +3 | ~6548 |
| MnO₂ | +4 | ~6551 |
| Mn(III)Mn(IV) di-μ-oxo complex | +3.5 (avg) | 6549.6 nih.gov |
| Mn(IV)Mn(IV) di-μ-oxo complex | +4 | 6551.8 nih.gov |
Data compiled from various sources for illustrative purposes. nih.gov
XPS for Surface Composition and Electronic Configuration Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the elements within the top few nanometers of a material's surface. rruff.info
For a manganese phosphanylidenemanganese compound, XPS analysis of the Mn 2p and Mn 3s regions provides a robust method for determining the manganese oxidation state. The binding energy of the Mn 2p peaks shifts to higher values with increasing oxidation state. rruff.infothermofisher.com More definitively, the magnitude of the energy separation (multiplet splitting) of the Mn 3s peak is highly diagnostic of the oxidation state, decreasing as the oxidation state increases. thermofisher.comacs.org
Table 4: Mn 3s Multiplet Splitting for Different Manganese Oxides
| Mn Species | Oxidation State | ΔE (Mn 3s) (eV) |
| MnO | Mn(II) | ~5.8 - 6.0 thermofisher.com |
| Mn₂O₃ | Mn(III) | ~5.3 thermofisher.com |
| MnO₂ | Mn(IV) | ~4.5 - 4.7 thermofisher.com |
Analysis of the P 2p region in the XPS spectrum reveals the chemical state of phosphorus. The binding energy of the P 2p peak is sensitive to the electronegativity of its neighbors. researchgate.net In a phosphide, where phosphorus carries a partial negative charge, the P 2p binding energy would be lower than in a phosphate (e.g., [PO₄]³⁻), where it is in a high positive oxidation state and bonded to highly electronegative oxygen atoms. pyrometallurgy.co.zaresearchgate.net This allows for direct characterization of the electronic state of phosphorus in the Mn-P bond. The ground state electron configuration of neutral manganese is [Ar] 3d⁵ 4s². shef.ac.ukyoutube.com XPS can probe the valence band to provide insight into the molecular orbitals formed upon bonding with the phosphanylidene ligand.
Theoretical and Computational Investigations of Electronic Structure and Reactivity
Quantum Chemical Calculation Methodologies
A variety of quantum chemical methods are employed to study manganese phosphide (B1233454) compounds, each with its own strengths and computational costs. The choice of methodology is critical for obtaining accurate predictions of molecular geometries, energies, and electronic properties.
Density Functional Theory (DFT) is a widely used method for calculating the electronic structure of transition metal compounds due to its favorable balance of accuracy and computational efficiency. researchgate.netnumberanalytics.com For manganese compounds, several exchange-correlation functionals are utilized to approximate the complex interactions between electrons.
Commonly used functionals include the Perdew-Burke-Ernzerhof (PBE) generalized gradient approximation (GGA), which is often a starting point. numberanalytics.com However, for systems with strongly correlated electrons, such as those containing manganese, standard functionals can be insufficient. To address this, a Hubbard U term is often added (PBE+U) to better describe the localized d-electrons of the manganese atom. numberanalytics.com
Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT functional, often provide a more accurate description. numberanalytics.com The B3LYP functional is a popular hybrid choice, while others like PBE0 and the Heyd-Scuseria-Ernzerhof (HSE) functional have also been shown to provide a more consistent picture for the structural, electronic, and magnetic properties of manganese oxides. numberanalytics.comuni-muenchen.de More recent developments include the Strongly Constrained and Appropriately Normed (SCAN) meta-GGA functional, which in some cases can systematically overestimate oxidation enthalpies in transition-metal oxides, a deficiency that can be corrected by the SCAN+U approach. wikipedia.org
Table 1: Comparison of DFT Functionals for Manganese Compounds
| Functional | Type | Characteristics |
|---|---|---|
| PBE | GGA | A common, non-hybrid functional. Often provides a good starting point for structural properties. numberanalytics.com |
| PBE+U | GGA+U | Adds a Hubbard U parameter to better treat strong electron correlation in Mn d-orbitals. numberanalytics.com |
| B3LYP | Hybrid | A widely used hybrid functional that often improves electronic property predictions over GGAs. uni-muenchen.de |
| HSE | Screened Hybrid | A range-separated hybrid functional that can provide high accuracy for both structural and electronic properties. numberanalytics.com |
| SCAN | meta-GGA | A more recent functional that satisfies all 17 known exact constraints of a meta-GGA. wikipedia.org |
Ab initio methods, which are based on first principles without empirical parameters, provide a more rigorous treatment of electron correlation. The Hartree-Fock (HF) method is the simplest ab initio approach, but it neglects electron correlation. Post-Hartree-Fock methods build upon the HF solution to include these crucial effects.
These methods, such as Configuration Interaction (CI) and Coupled Cluster (CC), are computationally more demanding than DFT but offer higher accuracy, often referred to as the "gold standard" in quantum chemistry. rsc.org They are particularly important for obtaining precise energy calculations and for validating the results of more approximate DFT methods. rsc.org For instance, ab initio molecular dynamics can be used to study the behavior of manganese-containing systems over time, providing insights into dynamic processes. researchgate.net Similarly, ab initio self-consistent field molecular orbital (SCF-MO) calculations have been used to describe the bonding in various phosphorus-containing ligands. pitt.edu
For heavier elements, the high velocity of core electrons necessitates the inclusion of relativistic effects in calculations. arxiv.org These effects arise from Einstein's theory of relativity and can significantly influence the electronic structure and chemical properties. The primary consequences are the contraction of s and p orbitals (the direct relativistic effect) and the expansion and destabilization of d and f orbitals. arxiv.org
While manganese is a first-row transition metal, and relativistic effects are less pronounced than for heavier elements, they can still be important for high-accuracy calculations of properties like NMR chemical shifts. uni-muenchen.deamercrystalassn.org For compounds containing heavier elements bonded to phosphorus, these effects become critical for a correct description of the bonding. rsc.orgamercrystalassn.org Theoretical studies on manganese carbonyls have shown that while relativistic effects may be minor for properties like QTAIM charges on first-row transition metals, they are crucial for understanding trends down a group (e.g., Mn vs. Re). uni-muenchen.de
Detailed Analysis of Chemical Bonding and Orbital Interactions
To move beyond simple structural prediction and understand the nature of the chemical bonds, specialized analysis methods are applied to the calculated wavefunctions.
Natural Bond Orbital (NBO) analysis is a powerful tool used to translate the complex, delocalized molecular orbitals from a quantum calculation into a more intuitive picture of localized bonds, lone pairs, and atomic charges. uni-muenchen.dewiley-vch.de This method provides a chemical narrative of electron distribution and interaction.
The analysis involves identifying the key bonding orbitals, such as the σ(Mn-P) bond, and quantifying their properties. It calculates the natural atomic charges on manganese and phosphorus, revealing the degree of ionicity in the bond. Furthermore, NBO uses second-order perturbation theory to analyze the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. wiley-vch.de The stabilization energy, E(2), associated with these interactions quantifies the strength of hyperconjugative effects, which are crucial for understanding the stability of the molecular structure. For example, an interaction between a phosphorus lone pair and an empty manganese d-orbital would be quantified by NBO analysis. uni-muenchen.dewiley-vch.de
Table 2: Illustrative NBO Analysis Data for a Mn-P Bond
| Interaction Type | Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|---|
| Bonding | P (Lone Pair) | Mn (d-orbital) | High |
| Antibonding | Mn (d-orbital) | σ*(P-X) | Moderate |
| Hyperconjugation | σ(P-X) | Mn (d-orbital) | Low to Moderate |
Note: This table is illustrative. Actual values depend on the specific molecule and level of theory.
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning the total electron density of a molecule into atomic basins. This approach allows for a detailed and unambiguous analysis of chemical bonding based on the topology of the electron density, ρ(r).
A key feature of QTAIM is the identification of bond critical points (BCPs) between atoms. The properties of the electron density at these points reveal the nature of the interaction. The value of the electron density itself, ρ(r), and its Laplacian, ∇²ρ(r), are particularly insightful.
Shared-shell interactions (typical of covalent bonds) are characterized by a relatively high ρ(r) and a negative Laplacian (∇²ρ(r) < 0), indicating a concentration of electron density between the nuclei. researchgate.net
Closed-shell interactions (typical of ionic bonds, hydrogen bonds, and van der Waals forces) are characterized by a low ρ(r) and a positive Laplacian (∇²ρ(r) > 0), indicating that electron density is depleted in the internuclear region and separately concentrated on each atom. researchgate.net
The total electronic energy density, H(r), at the BCP can also be used to distinguish between interaction types. A negative H(r) is indicative of a significant sharing of electrons (covalent character). researchgate.net QTAIM analysis has been applied to manganese complexes to characterize M-M and M-ligand interactions, providing a powerful tool for understanding the Mn-P bond. uni-muenchen.de
Table 3: QTAIM Parameters and Bond Type Interpretation
| Parameter | Shared-Shell (Covalent) | Closed-Shell (Ionic/van der Waals) |
|---|---|---|
| Electron Density (ρ(r)) | Large | Small |
| Laplacian of Electron Density (∇²ρ(r)) | < 0 (Negative) | > 0 (Positive) |
| Total Energy Density (H(r)) | < 0 (Negative) | > 0 (Positive) |
Energy Decomposition Analysis (EDA)
Molecular Orbital (MO) Energy Level Diagram Construction
The construction of a Molecular Orbital (MO) diagram for a manganese phosphanylidene complex, such as (CO)4Mn=PH, would involve the interaction of the frontier orbitals of a [Mn(CO)4] fragment and the [PH] fragment. The key interactions would be the formation of a σ-bond and one or two π-bonds.
σ-donation: A σ-bond would form from the overlap of a filled sp-hybridized orbital on the phosphorus atom with a vacant d-orbital (typically the dz²) on the manganese center.
π-backdonation: The crucial Mn=P double bond character arises from π-backdonation from filled manganese d-orbitals (dxz, dyz) into the empty p-orbitals on the phosphorus atom. This interaction strengthens the bond and is a defining feature of terminal phosphinidene (B88843) complexes.
The resulting MO diagram would show the bonding and antibonding combinations of these interactions, with the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) being key determinants of the complex's reactivity. The HOMO is often localized on the Mn-P bond, while the LUMO may have significant character on the phosphorus atom.
Computational Elucidation of Bonding Nature and Electron Density Distribution
Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in clarifying the nature of the manganese-phosphorus double bond. These investigations consistently point to a highly polar covalent bond.
The electron density distribution, often analyzed through methods like the Quantum Theory of Atoms in Molecules (QTAIM), reveals a significant accumulation of electron density between the manganese and phosphorus atoms, characteristic of a covalent interaction. However, due to the difference in electronegativity, the bond is polarized towards the more electronegative phosphorus atom.
Key findings from computational analyses include:
Short Mn-P bond lengths: Optimized geometries from DFT calculations show Mn-P bond distances that are significantly shorter than a typical Mn-P single bond, providing strong evidence for multiple bond character.
Wiberg Bond Indices (WBI): The calculated WBI for the Mn-P bond in phosphanylidene complexes is typically greater than 1, approaching a value of 2, which further supports the description of the interaction as a double bond.
Natural Bond Orbital (NBO) analysis: NBO analysis confirms the presence of both σ and π bonding orbitals between manganese and phosphorus, providing a quantitative measure of the different bonding contributions.
Prediction and Simulation of Spectroscopic Parameters
Computational chemistry plays a vital role in predicting and interpreting the spectroscopic properties of novel and reactive species like manganese phosphanylidene complexes.
Computational NMR Chemical Shift Prediction
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts, particularly for the ³¹P nucleus, is a key application of computational methods in this area. DFT calculations have been shown to reproduce experimental ³¹P NMR chemical shifts with a high degree of accuracy.
The ³¹P chemical shift in manganese phosphanylidene complexes is highly sensitive to the electronic environment around the phosphorus atom. Key characteristics include:
Large Downfield Shifts: Terminal phosphinidene complexes exhibit characteristic large downfield ³¹P NMR chemical shifts, often in the range of +250 to +400 ppm. This is a direct consequence of the deshielding effect of the Mn=P double bond.
Influence of Substituents: The specific chemical shift is influenced by the other ligands on the manganese center and any substituent on the phosphorus atom. Electron-withdrawing groups tend to increase the downfield shift.
Below is a table showing representative calculated vs. experimental ³¹P NMR chemical shifts for a manganese phosphanylidene complex.
| Complex | Calculated ³¹P Chemical Shift (ppm) | Experimental ³¹P Chemical Shift (ppm) |
| (Cp)(CO)₂Mn=PCy₂ | +300.5 | +305.2 |
(Note: Data is illustrative for a related complex, as specific data for the parent compound is scarce.)
Vibrational Frequency Calculations
Computational calculations of vibrational frequencies are essential for interpreting the infrared (IR) spectra of manganese phosphanylidene complexes. The most important vibrational mode is the Mn=P stretching frequency (νMn=P).
Frequency Range: The calculated νMn=P is typically found in the range of 550-650 cm⁻¹. This frequency is significantly higher than that of a Mn-P single bond stretch, providing spectroscopic confirmation of the double bond character.
Isotopic Labeling: Calculations can predict the isotopic shift upon replacing, for example, ³¹P with a different isotope, which can be a powerful tool for definitively assigning the Mn=P stretch in an experimental spectrum.
Electronic Transition Simulations
Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method used to simulate the electronic absorption spectra (UV-Vis) of manganese phosphanylidene complexes. These simulations can predict the energies and intensities of electronic transitions, aiding in the interpretation of experimental spectra.
The low-energy electronic transitions in these complexes are typically dominated by transitions involving the frontier molecular orbitals. Key transitions often include:
HOMO → LUMO transition: This transition, often corresponding to a π → π* or dπ → pπ* excitation within the Mn=P unit, is usually responsible for the lowest energy absorption band in the visible region of the spectrum.
Metal-to-Ligand Charge Transfer (MLCT): Transitions from manganese-centered orbitals to orbitals localized on the other ligands (such as CO) can also occur.
The results of TD-DFT calculations provide valuable insight into the photophysical properties of these complexes and can help to explain their observed colors and photoreactivity.
Computational Elucidation of Reaction Mechanisms
Computational chemistry provides a powerful virtual laboratory to observe the dynamic interplay of atoms during a chemical reaction. For manganese;phosphanylidenemanganese and its analogs, these computational methodologies have been indispensable in charting the complex reaction pathways, including the fundamental processes of ligand exchange and redox reactions. Through the modeling of these reactions, chemists can cultivate a more profound comprehension of the factors governing reactivity and selectivity.
Transition State Localization and Intrinsic Reaction Coordinate (IRC) Calculations
A fundamental aspect of computational reaction mechanism analysis is the pinpointing of the transition state (TS), which represents the energetic apex along the reaction coordinate that divides the reactants from the products. The localization of this transient structure is a critical step in understanding the reaction's feasibility. For reactions involving manganese phosphide complexes, a variety of computational algorithms are utilized to identify these transition state geometries. The authenticity of a located transition state is subsequently verified through a frequency calculation, which must yield precisely one imaginary frequency corresponding to the atomic motion along the reaction coordinate.
Following the successful localization of a transition state, Intrinsic Reaction Coordinate (IRC) calculations are executed to forge a definitive link between the transition state and the corresponding reactants and products on the potential energy surface. This computational procedure effectively charts the lowest energy path downhill from the transition state in both the forward and reverse directions. This confirms that the identified transition state indeed serves as the bridge between the desired reactants and products. For instance, in investigations of ligand substitution reactions on manganese phosphide complexes, IRC calculations have been instrumental in validating the pathways for the displacement of one ligand by another. These calculations furnish a detailed narrative of the geometric and electronic transformations that unfold throughout the reaction.
Construction of Free Energy Profiles for Reaction Pathways
While the potential energy surface provides a foundational depiction of a reaction, chemical processes in the real world unfold at specific temperatures and pressures, where entropic contributions and zero-point vibrational energies are significant. Consequently, the construction of a free energy profile offers a more precise representation of the reaction pathway. These profiles are typically formulated using the Gibbs free energy (G), which amalgamates both enthalpic (H) and entropic (S) factors (ΔG = ΔH - TΔS).
| Reaction Species | Relative Electronic Energy (kcal/mol) | Relative Enthalpy (kcal/mol) | Relative Free Energy (kcal/mol) |
| Reactants | 0.0 | 0.0 | 0.0 |
| Transition State 1 | +16.5 | +16.1 | +22.3 |
| Intermediate | -1.8 | -2.2 | +2.1 |
| Transition State 2 | +11.2 | +10.9 | +17.0 |
| Products | -4.9 | -5.3 | -1.1 |
| Note: This table is illustrative and the values are hypothetical. |
Mechanistic Studies of Ligand Exchange and Redox Processes
Computational investigations have been crucial in deciphering the mechanisms of two principal types of reactions for manganese phosphide complexes: ligand exchange and redox processes.
Ligand Exchange Reactions: The substitution of ligands at the manganese center is a cornerstone of its reactivity. Computational studies have delved into both associative and dissociative mechanistic pathways. In an associative mechanism, the incoming ligand initially coordinates with the metal center, forming an intermediate with an expanded coordination sphere, preceding the departure of the leaving group. Conversely, in a dissociative mechanism, the leaving group detaches first, generating a coordinatively unsaturated intermediate that is subsequently attacked by the incoming ligand. DFT calculations of the reaction energy profiles for these competing pathways can elucidate which is more favorable under varying conditions, such as with different ligands or in different solvent environments. For example, calculations might reveal that a sterically demanding incoming ligand favors a dissociative pathway to avoid the steric congestion inherent in an associative transition state.
Exploration of Chemical Transformation Pathways and Reactivity
Ligand Substitution and Exchange Chemistry
Ligand substitution and exchange reactions are pivotal in modifying the steric and electronic environment around the manganese center, thereby influencing the reactivity and stability of the complex. These reactions can be broadly categorized into exchanges with neutral ligands and substitutions involving anionic or cationic species.
Exchange Reactions with Neutral Ligands
The exchange of ligands in a transition metal complex can occur when the incoming ligands form stronger dative covalent bonds with the central metal ion or when the concentration of the new ligand is high, shifting the equilibrium. crunchchemistry.co.uk In manganese complexes, neutral ligands like water can be replaced by other neutral ligands such as ammonia (B1221849). crunchchemistry.co.uk For instance, the addition of concentrated aqueous ammonia to solutions of manganese(II) salts results in the formation of a metal hydroxide (B78521) precipitate, which, unlike in some other transition metals, does not dissolve upon the addition of excess ammonia. crunchchemistry.co.uk This indicates that while the ammonia acts as a base to deprotonate the aqua ligands, it does not readily substitute the hydroxide ligands in this case. chemguide.co.uk
The dynamics of ligand association with manganese ions have been investigated using phosphorus ester ligand probes. nih.gov Studies on Mn(H₂O)₆²⁺ suggest a dissociative ligand exchange mechanism where the outer-sphere complex is stabilized by hydrogen bonding between the hydrated manganese ion and the incoming ligand. nih.gov The reactions were found to be relatively insensitive to changes in the ligand's basicity. nih.gov
Anionic/Cationic Ligand Substitution Reactions
The substitution of ligands by anionic or cationic species can significantly alter the charge and properties of the manganese complex. Anionic ligands, such as those derived from pyrrole (B145914) or benzene (B151609) in pincer-type frameworks, have been utilized in the synthesis of manganese complexes. mdpi.com The incorporation of an anionic N-donor ligand trans to a labile coordination site has been shown to facilitate the formation of high-valent manganese species, which are competent for oxygen evolution. nih.gov This suggests that anionic ligands can play a crucial role in stabilizing intermediates in catalytic cycles. nih.gov
Research on a manganese(III) porphyrin complex, Mn(III)TMPyP⁵⁺, revealed that ligand substitution reactions are accelerated by a decrease in both the basicity and hydrophilicity of the incoming anionic probe ligands. nih.gov This is consistent with a dissociative mechanism where the aromatic groups of the porphyrin create a hydrophobic environment around the ligand binding site, necessitating the weakening of probe-water interactions for the formation of the outer-sphere complex. nih.gov
Redox Chemistry and Electron Transfer Processes
Manganese is known for its ability to exist in multiple oxidation states, ranging from +2 to +7, making its redox chemistry particularly rich and relevant to a wide range of chemical and biological processes. docbrown.info The electron transfer processes in manganese complexes are fundamental to their roles in catalysis and bioinorganic systems like Photosystem II. nih.gov
Electrochemical Characterization (e.g., Cyclic Voltammetry)
Cyclic voltammetry (CV) is a powerful technique for probing the redox behavior of manganese complexes. CV studies on manganese(II) tertiary arylphosphine complexes have indicated a one-electron transfer process that becomes more reversible at lower temperatures, suggesting an electrochemical-chemical mechanism. rsc.org The redox potentials are influenced by both the anion and the phosphine (B1218219) ligands. rsc.org
The electrochemical deposition of manganese oxide materials has been carried out using cyclic voltammetry, demonstrating the utility of this technique in synthesizing and characterizing manganese-based materials. researchgate.net Furthermore, the electrochemical properties of manganese phosphonates with different morphologies have been investigated, revealing their potential for energy storage applications. rsc.org
Table 1: Electrochemical Data for Selected Manganese Complexes
| Complex | Technique | Redox Process | Potential (V vs. reference) | Key Findings | Reference |
|---|---|---|---|---|---|
| [Mn{P(C₆H₄OMe-4)₃}I₂] | Cyclic Voltammetry | Mn(II)/Mn(III) | E°′ values influenced by anion and phosphine | One-electron transfer, more reversible at low temp. | rsc.org |
| [(arene)Mn(CO)₃]⁺ | Cyclic Voltammetry | Reduction | - | Chemically irreversible reduction leading to ligand substitution. | researchgate.net |
| Mn(III)TMPyP⁵⁺ | Paramagnetic ³¹P NMR | - | - | Dissociative ligand substitution accelerated by decreased ligand basicity. | nih.gov |
Chemical Oxidation/Reduction Reactions
The chemical oxidation and reduction of manganese complexes are central to their function. For example, manganese(II) salts can be oxidized to manganese(IV) oxide. youtube.com Conversely, manganese(IV) oxide can act as an oxidizing agent. docbrown.info The oxidation of a Mn(III) corrolazine complex with O₂ under visible light irradiation leads to the formation of a Mn(V)(O) complex, a reaction that is accompanied by the selective oxidation of a substrate like hexamethylbenzene. nih.gov
In a different study, the reaction of a manganese(II) solution with a manganese(VII) solution resulted in the precipitation of manganese(IV) oxide, demonstrating a redox reaction where Mn(IV) acts as an oxidizing agent for Mn(II). indiana.edu The oxidation states of manganese can be readily interconverted, as seen in the "chemical chameleon" demonstration where permanganate (B83412) (Mn(VII)) is reduced through various colorful intermediate oxidation states. youtube.comyoutube.com
Investigation of Spin State Changes Upon Redox Transformations
Redox transformations in manganese complexes are often accompanied by changes in the spin state of the metal center. A mononuclear manganese(III) complex with a flexible hexadentate ligand has been shown to exhibit reversible, two-step, thermally induced spin-state switching. rsc.org Structural analyses revealed the existence of high-spin, low-spin, and intermediate states during this process. rsc.org
In the context of Photosystem II, the manganese complex in the S₂ state, which is EPR detectable, can exist in either a multiline signal (spin 1/2) or a g = 4.1 signal (spin 3/2 or 5/2). nih.gov It has been demonstrated that near-infrared light can induce the conversion from the multiline signal state to the g = 4.1 signal state, which is proposed to result from an electron transfer from Mn(III) to Mn(IV) within the manganese cluster. nih.gov Furthermore, the coordination of a CO molecule to a manganese phthalocyanine (B1677752) molecule on a Bi(110) surface has been shown to reduce the spin of the Mn²⁺ center from S=1 to S=1/2. aps.org
Small Molecule Activation Chemistry
The activation of small, kinetically stable molecules is a cornerstone of modern catalysis, enabling the transformation of abundant feedstocks into value-added chemicals. Manganese-phosphanylidene and related phosphido complexes have emerged as potent platforms for this purpose, often engaging in metal-ligand cooperativity (MLC) to overcome the significant energy barriers associated with breaking strong chemical bonds.
Dihydrogen (H₂) Activation:
Manganese-phosphorus systems have demonstrated a notable capacity for the activation of dihydrogen, a fundamental step in hydrogenation catalysis. This reactivity often hinges on the principle of metal-ligand cooperativity, where both the manganese center and the phosphorus ligand participate in the H-H bond cleavage.
Dinuclear Mn(I)-bisphosphido complexes represent the first examples of MLC dihydrogen activation involving first-row transition metal M-PR₂ (where R is an alkyl or aryl group) moieties. chemrxiv.orgchemrxiv.org For instance, the complex [{Mn(CO)₄}(µ-PPh₂)₂{Mn(CO)₃}] activates H₂ across a Mn–P bond to form a hydride product. chemrxiv.org A proposed mechanism involves the reaction of Mn₂(CO)₁₀ and ClPh₂P to form an intermediate that activates H₂, ultimately yielding [{Mn(CO)₄}(µ-H)(µ-PPh₂){Mn(CO)₄}]. chemrxiv.org The generality of this approach was shown by using (iPr)₂PCl to successfully synthesize analogous isopropyl complexes. chemrxiv.org
N-heterocyclic phosphenium (NHP) and phosphinidene (B88843) (NHP) ligands also facilitate H₂ activation. The tetracarbonyl complex [(IDipp)PMn(CO)₄], which possesses a short Mn-P bond indicative of double-bond character, serves as a precursor for such reactivity. researchgate.net In one case, UV irradiation of an N-arylated N-heterocyclic phosphenium manganese complex, [(RNHP)Mn(CO)₄], under elevated H₂ pressure resulted in the cooperative addition of H₂ across the Mn=P double bond to form (RNHP-H)MnH(CO)₄. researchgate.netresearchgate.net Similarly, deprotonation of the Mn(I) NHC-phosphine complex fac-[MnBr(CO)₃(κ² P,C-Ph₂PCH₂NHC)] under a hydrogen atmosphere yields the corresponding hydride complex. nih.gov DFT calculations suggest a non-classical MLC activation mode involving an unsaturated 16-electron mangana-substituted phosphonium (B103445) ylide intermediate, which facilitates H₂ activation through a formal λ⁵-P to λ³-P phosphorus valence change. nih.gov
Table 1: Examples of Dihydrogen (H₂) Activation by Manganese-Phosphorus Complexes
| Precursor Complex | Reagents & Conditions | Product | Key Finding | Reference |
|---|---|---|---|---|
| Dinuclear Mn(I)-bisphosphido complexes | H₂ | Mn(I) hydrido-phosphido complexes | First example of MLC H₂ activation with a first-row metal-PR₂ (R=alkyl, aryl) complex. | chemrxiv.orgchemrxiv.org |
| [(RNHP)Mn(CO)₄] (R=Dipp) | H₂ (≈4 bar), UV irradiation | (RNHP-H)MnH(CO)₄ | Cooperative addition of H₂ across the Mn=P double bond. | researchgate.netresearchgate.net |
| fac-[MnBr(CO)₃(κ² P,C-Ph₂PCH₂NHC)] | Base, H₂ atmosphere | fac-[MnH(CO)₃(κ² P,C-Ph₂PCH₂NHC)] | Non-classical MLC involving a phosphonium ylide intermediate and a phosphorus valence change. | nih.gov |
Dinitrogen (N₂) Activation:
The activation of dinitrogen (N₂), with its strong N≡N triple bond, is a significantly more challenging transformation. While manganese-catalyzed nitrogen fixation remains a developing field, studies have explored the reactivity of manganese pincer complexes. mdpi.com Cationic manganese complexes featuring diphosphine ligands with pendant amines can react with N₂ to form dinitrogen complexes, such as [Mn(N₂)(P~P)(dppm)(CO)]⁺, although the binding is typically weak. osti.gov In other systems, attempts to generate manganese-dinitrogen species by reducing Mn(II) complexes bearing anionic pyrrole-based PNP-type pincer ligands did not yield the desired dinitrogen-coordinated product. mdpi.com More success has been achieved using manganese nitride-supported metal clusters, where density functional theory calculations show that interfacial nitrogen vacancy sites on Mn₄N can activate N₂ with a moderate energy barrier. osti.govnih.gov
Carbon Dioxide (CO₂) Activation:
Manganese complexes have shown promise in the catalytic reduction of CO₂. A manganese pincer complex, [Mn(Ph₂PCH₂SiMe₂)₂NH(CO)₂Br], effectively catalyzes the hydroboration of CO₂ using pinacolborane as the reducing agent under relatively mild, solvent-less conditions. nih.gov The proposed mechanism involves metal-ligand cooperation to facilitate the activation of the B-H bond and its subsequent transfer to the inert C=O units of CO₂. nih.gov Ligand-free manganese hydrides (MnH and MnH₂) have also been shown to react with CO₂ in a solid parahydrogen matrix to form manganese formate (B1220265) complexes, HMn(η²-O₂CH) and Mn(η²-O₂CH), via a concerted hydride ion transfer mechanism. rsc.orgnih.gov Furthermore, some manganese(I) tricarbonyl complexes can be electrochemically reduced to an active catalyst that binds CO₂ without the need for a strong acid, a common requirement for other manganese catalysts. researchgate.net Photocatalytic cycloaddition of CO₂ to epoxides has been achieved using a hexagonal layer manganese metal-organic framework (MOF), where Lewis acidic manganese nodes activate the CO₂. researchgate.net
Table 2: Examples of Carbon Dioxide (CO₂) Activation and Reduction
| Catalyst/Complex | Substrate & Reagent | Product | Key Feature | Reference |
|---|---|---|---|---|
| [Mn(Ph₂PCH₂SiMe₂)₂NH(CO)₂Br] | CO₂, Pinacolborane | Methanol (B129727) derivative (methyl boronate) | Catalytic hydroboration under mild, solvent-less conditions. | nih.gov |
| MnH / MnH₂ | CO₂ | HMn(η²-O₂CH) / Mn(η²-O₂CH) | Activation by ligand-free manganese hydrides in a parahydrogen matrix. | rsc.orgnih.gov |
| [Mn(I)(diimine)(CO)₃]⁺ type | CO₂ | Formic acid | Electrocatalytic reduction; Mn-hydride is a key intermediate. | researchgate.net |
| Manganese MOF (UAEU-50) | CO₂, Epoxides | Cyclic carbonates | Photocatalytic cycloaddition under visible light. | researchgate.net |
Carbon Monoxide (CO) Activation:
While often a ligand in organometallic chemistry, CO can also be released from manganese complexes. Certain manganese(I) tricarbonyl complexes derived from α,α'-diimine ligands are exceptionally sensitive to low-power visible light, rapidly releasing CO upon illumination even from the solid state. nih.gov This photo-induced CO release highlights a pathway for the activation and cleavage of the Mn-CO bond. nih.gov
Manganese-catalyzed C-H activation has become a significant strategy in organic synthesis for its selectivity and use of an earth-abundant metal. york.ac.ukrsc.org These reactions enable the direct functionalization of otherwise inert C-H bonds. For example, manganese(I) catalysts facilitate the C-H cyanation of heterocycles like indoles and pyrroles. researchgate.net Mechanistic studies suggest a synergistic heterobimetallic activation mode is key to the C-C bond formation. researchgate.net
Time-resolved infrared spectroscopy has provided deep insight into the mechanisms of these transformations. nih.gov Studies have captured the sequential steps of ligand substitution, migratory insertion, and the protonation of a Mn-C bond. nih.gov A key finding was the direct observation of a concerted metalation-deprotonation (CMD) mechanism, through which carboxylate groups assist in the C-H bond activation at the manganese center. nih.gov Research has also established that seven-membered manganacycles can act as crucial intermediates, serving as branching points that lead to different products. nih.gov In some systems, particularly with terminal alkynes, evidence suggests that the alkyne C-H bond activation can precede the activation of a heterocycle C-H bond. nih.gov
Table 3: Selected Examples of Manganese-Catalyzed C-H Activation
| Catalyst System | Substrate | Reagent | Product Type | Key Mechanistic Insight | Reference |
|---|---|---|---|---|---|
| Mn(I) complex | Indoles, Pyrroles | N-Cyano-N-phenyl-p-toluenesulfonamide (NCFS) | Cyanated heterocycles | Synergistic heterobimetallic activation proposed. | researchgate.net |
| MnBr(CO)₅ | 2-Phenylpyridine, Alkynes | - | Annulated products | A seven-membered manganacycle is a key intermediate. | nih.gov |
| MnBr₂ | Indoles | Alkyl iodides | Alkylated indoles | Does not require a Grignard reagent, unlike many other protocols. | researchgate.net |
Reactions with Unsaturated Substrates
Manganese-phosphorus complexes and other manganese catalysts engage in a variety of reactions with unsaturated substrates, such as alkenes and alkynes. These transformations, including insertion and addition reactions, are fundamental to constructing complex organic molecules.
Migratory insertion is a key elementary step in many catalytic cycles involving manganese. In the manganese-catalyzed hydroarylation of enamides, a proposed mechanism involves the transmetalation of a boronic acid to the manganese center to form a tolyl-Mn(I) species. This is followed by the migratory insertion of the alkene's carbon-carbon double bond into the C-Mn(I) bond, forming a new manganese-alkyl intermediate.
Similarly, in the context of manganese-catalyzed olefin hydrosilylation, mechanistic studies have confirmed that the insertion of an olefin into a Mn-H bond is a crucial step that dictates the regioselectivity of the product. rsc.org For example, the reaction of a dimeric β-diketiminate manganese hydride complex with 4-tert-butylstyrene (B155148) leads to the formation and isolation of a monomeric manganese secondary alkyl complex, confirming this insertion pathway. rsc.org
Hydrosilylation:
Manganese-catalyzed hydrosilylation has emerged as a cost-effective and sustainable alternative to methods using precious metals for the synthesis of organosilicon compounds. researchgate.net A variety of manganese complexes have been developed for the hydrosilylation of alkenes, alkynes, and carbonyl compounds. nih.gov
A single manganese(II) precatalyst, activated by an alkoxide such as NaOtBu, can effectively catalyze both the hydrosilylation and hydroboration of alkenes with excellent control over regioselectivity. nih.gov For instance, a dimeric β-diketiminate manganese hydride compound catalyzes the anti-Markovnikov hydrosilylation of aliphatic alkenes and the Markovnikov hydrosilylation of styrenes. rsc.org Manganese complexes incorporating bulky diazabutadiene ligands have also proven to be effective catalysts for the chemoselective hydrosilylation of aldehydes, proceeding without an external activating agent. mdpi.com
Table 4: Manganese-Catalyzed Hydrosilylation of Unsaturated Substrates
| Catalyst | Substrate | Silane Reagent | Product Type | Key Feature | Reference |
|---|---|---|---|---|---|
| [(2,6-iPr₂PhBDI)Mn(μ-H)]₂ | Aliphatic Alkenes | Various | Anti-Markovnikov Alkylsilanes | High regioselectivity dictated by olefin insertion into Mn-H bond. | rsc.org |
| [(2,6-iPr₂PhBDI)Mn(μ-H)]₂ | Styrenes | Various | Markovnikov Alkylsilanes | Regioselectivity is substrate-dependent. | rsc.org |
| Mn(II) precatalyst / NaOtBu | Alkenes | Various | Alkylsilanes | A single protocol works for both hydrosilylation and hydroboration. | nih.gov |
| Mn complex with diazabutadiene ligand | Aldehydes | Primary silanes | Silyl ethers / Alcohols | Good functional group tolerance and chemoselectivity without an activator. | mdpi.com |
Hydroamination:
The addition of N-H bonds across carbon-carbon multiple bonds is a highly atom-economical method for synthesizing nitrogen-containing compounds. Manganese PNP-pincer complexes have been successfully applied to the formal hydroamination of allylic alcohols. nih.gov This transformation proceeds via a tandem reaction sequence involving dehydrogenation of the alcohol to an aldehyde, followed by a Michael addition of the amine and a final hydrogenation step, to selectively yield γ-amino alcohols. nih.gov This process demonstrates the utility of non-noble metal catalysts with "non-innocent" pincer ligands in synthetically valuable transformations. nih.gov A related process, the anti-Markovnikov hydroarylation of enamides, has also been achieved using a dimeric manganese catalyst, providing a rapid route to structurally diverse arylethylamines.
Phosphanylidene Transfer Reactions
The manganese-phosphorus double bond in complexes such as [(IDipp)PMn(CO)₄] (where IDipp = 1,3-bis(2,6-diisopropylphenyl)-imidazolin-2-ylidene) facilitates phosphanylidene group transfer reactions. This reactivity has been harnessed in the synthesis of novel heterocyclic structures. nih.gov
A notable example is the reaction with other phosphorus-containing species to form metalladiphosphiranes, which are three-membered rings containing manganese and two phosphorus atoms (MnP₂). For instance, the reaction of [(IDipp)PMn(CO)₄] with phenylphosphine (B1580520) (PhPH₂) leads to the formation of the manganadiphosphirane complex [{(IDipp)PPPh}Mn(CO)₄]. nih.gov This transformation involves the formal transfer of the phosphanylidene moiety to the incoming phosphine, followed by cyclization.
The formation of these manganadiphosphiranes showcases the ability of the Mn=P bond to activate P-H bonds and construct P-P bonds within the coordination sphere of the manganese atom. The resulting MnP₂ ring structure has been characterized crystallographically, confirming the "diphospha-manganacyclopropane" motif. nih.gov
Table 1: Selected Bond Lengths in Manganadiphosphirane Complexes This table is interactive. Users can sort data by clicking on the column headers.
| Compound | Mn-P1 (Å) | Mn-P2 (Å) | P1-P2 (Å) | Reference |
|---|---|---|---|---|
| [{(IDipp)PPH}Mn(CO)₄] (6) | - | - | 2.1612(4) | nih.gov |
| [{(IDipp)PPPh}Mn(CO)₄] (7) | - | - | 2.1486(2) | nih.gov |
Chalcogenation Reactions Along the Manganese-Phosphorus Bond
The reactivity of the Mn-P double bond extends to reactions with elemental chalcogens (Group 16 elements). These chalcogenation reactions result in the formation of three-membered metallaphosphachalcogeniranes, containing a Mn-P-E ring (where E = Se, Te). nih.gov
Specifically, the complex [(IDipp)PMn(CO)₄] reacts with selenium (Se) and tellurium (Te) to yield the corresponding manganaphospha-selenirane and manganaphospha-tellurirane complexes. nih.gov These reactions demonstrate the susceptibility of the phosphorus atom in the phosphanylidene ligand to oxidation by chalcogens, leading to the formation of a new P-E bond and a strained three-membered ring. This transformation highlights the nucleophilic character of the phosphinidene phosphorus atom in this manganese complex. The successful synthesis and isolation of these metallaphospha-chalcogeniranes further underscore the versatility of the Mn=P unit as a building block in organometallic chemistry. nih.gov
Table 2: Products of Chalcogenation Reactions This table is interactive. Users can filter data based on the chalcogen.
| Reactant | Chalcogen | Product | Ring System | Reference |
|---|---|---|---|---|
| [(IDipp)PMn(CO)₄] | Selenium (Se) | Manganaphospha-selenirane (8) | MnPSe | nih.gov |
Photochemical and Thermal Reactivity Profiles
The photochemical and thermal reactivity of manganese;phosphanylidenemanganese complexes are key to understanding their stability and potential applications in catalysis. While detailed dedicated studies on the thermal decomposition or photochemical reactions of many manganese phosphinidene complexes are not widely available, insights can be drawn from related systems and the general behavior of manganese carbonyl complexes.
The reactivity of [(IDipp)PMn(CO)₄] in carbonyl substitution reactions is noted to be analogous to the well-studied nitrosyl complex [Mn(NO)(CO)₄]. nih.gov This nitrosyl complex is known to undergo CO substitution via an associative mechanism, which is also supported by kinetic studies and DFT calculations for the phosphinidene complex. nih.gov The reaction of a related N-heterocyclic phosphenium complex of manganese, which also features a Mn=P bond, with a hydride source and subsequent protonation yields a neutral phosphine metal carbonyl hydride. This species was found to release dihydrogen upon irradiation with UV light, suggesting that the Mn-P scaffold is amenable to photochemical activation. nih.gov
Thermal stability is a crucial factor for the isolation and handling of these reactive species. While specific thermogravimetric analysis (TGA) data for complexes like [(IDipp)PMn(CO)₄] is not extensively reported, the successful isolation and characterization of this and related complexes at room temperature indicate a degree of thermal stability. nih.gov However, heating can induce reactivity, as seen in some phosphinidene complexes of other metals which can lead to decomposition or unselective reactions at elevated temperatures. The synthesis of manganese phosphide (B1233454) (MnP) nanoparticles via the thermal decomposition of manganese carbonyl complexes with phosphine precursors at high temperatures (≥ 220 °C) further illustrates that the manganese-phosphorus linkage can be a precursor to materials under pyrolytic conditions. researchgate.net
Derivatization to Multinuclear and Polymeric Architectures
The derivatization of mononuclear this compound complexes into larger, more complex structures is an area of growing interest. The reactivity of the Mn-P unit provides a pathway to the formation of multinuclear and potentially polymeric architectures.
A key example of this is the formation of a dinuclear manganese complex during reactivity studies of [(IDipp)PMn(CO)₄]. In the course of a reaction involving H₂ activation, a dimanganate species, [(IDipp)H][μ²-{(IDipp)PPH}Mn₂(CO)₈], was isolated and characterized by X-ray diffraction. nih.gov This complex features a diphosphene (B14672896) ligand bridging two manganese carbonyl fragments, demonstrating a clear pathway from a mononuclear phosphinidene complex to a multinuclear architecture.
While the synthesis of extended polymeric materials based on this compound repeating units is not yet widely established, the formation of such dimeric species is a significant step in this direction. The principles of organometallic polymerization suggest that with appropriate bifunctional phosphinidene precursors or through controlled intermolecular reactions, the creation of manganese-phosphorus-based polymers could be achievable. The synthesis of coordination polymers of manganese with phosphonate (B1237965) ligands, although structurally different, shows the general aptitude of manganese and phosphorus to form extended networks.
Catalytic Applications and Materials Science Potential
Homogeneous Catalysis Mediated by Manganese;phosphanylidenemanganese
The versatility of manganese phosphinidene (B88843) and phosphido complexes in homogeneous catalysis is evident in their application to a range of important organic transformations. These complexes often serve as key intermediates in catalytic cycles that leverage the unique properties of the manganese-phosphorus bond.
Manganese pincer complexes, particularly those with PNP (phosphine-amine-phosphine) ligands, have demonstrated remarkable efficacy in the acceptorless dehydrogenative coupling of alcohols to produce esters and dihydrogen gas. acs.org In these systems, the catalytic cycle is proposed to involve the interplay between amido and amino-hydride forms of the manganese complex, a process facilitated by the phosphorus-containing ligand framework. acs.org A notable example is the dehydrogenation of aqueous methanol (B129727) to hydrogen and carbon dioxide, a significant reaction for the advancement of a hydrogen and methanol-based economy. nih.gov A manganese catalyst featuring an iPr-PNP pincer ligand has shown exceptional long-term stability in this transformation, achieving a turnover number (TON) exceeding 20,000. nih.gov
Table 1: Performance of a Manganese Pincer Catalyst in Methanol Dehydrogenation
| Catalyst | Substrate | Products | Turnover Number (TON) | Reference |
| Mn-PNPiPr | Aqueous Methanol | H2, CO2 | > 20,000 | nih.gov |
The direct formation of bonds between phosphorus and other elements (P-E bond formation) is a fundamental process in organophosphorus chemistry. This compound complexes have shown promise in mediating such reactions. For instance, a tetracarbonyl manganese complex bearing an N-heterocyclic carbene-phosphinidene ligand, [(IDipp)PMn(CO)4], has been shown to undergo chalcogenation reactions at the manganese-phosphorus bond. researchgate.net This reaction with selenium and tellurium leads to the formation of metallaphospha-chalcogeniranes, which are three-membered rings containing manganese, phosphorus, and the chalcogen (MnPE, where E = Se, Te). researchgate.net This demonstrates the potential for these complexes to act as precursors or catalysts in the synthesis of novel organophosphorus compounds with integrated heteroatoms.
Furthermore, manganese(I) catalysis has been successfully applied to the enantioselective alkylation of secondary phosphines to generate P-stereogenic phosphines. nih.govacs.org This transformation proceeds through a proposed manganese-phosphido intermediate, effectively forming a P-C bond. nih.gov This method provides access to a wide array of chiral phosphines with high yields and enantioselectivities. nih.govacs.org
Table 2: Examples of Manganese-Mediated P-E Bond Formation
| Manganese Complex Type | Reactants | Product Type | Bond Formed | Reference |
| N-heterocyclic carbene-phosphinidene manganese | Complex + Chalcogen (Se, Te) | Metallaphospha-chalcogenirane | P-Se, P-Te | researchgate.net |
| Chiral Mn(I) complex | Secondary phosphine (B1218219) + Alkyl halide | P-stereogenic phosphine | P-C | nih.govacs.org |
Manganese-catalyzed cross-coupling reactions have emerged as a cost-effective and less toxic alternative to those catalyzed by precious metals. While much of the research has focused on simpler manganese salts, the involvement of phosphine ligands points to the potential for more sophisticated this compound type catalysts.
For C-C bond formation , manganese complexes with PNP pincer ligands have been utilized in the α-alkylation of ketones with primary alcohols through a hydrogen-autotransfer mechanism. acs.org This atom-economical process has been applied to a broad range of ketones. acs.org More advanced applications include the synthesis of polyketones by coupling diketones and diols using a manganese-MACHO pincer complex. acs.org
In the realm of C-N bond formation , manganese(I) complexes bearing bidentate amine-based ligands have been used for the N-alkylation of aromatic amines with benzylic alcohols. nih.gov These reactions typically proceed via a borrowing hydrogen or hydrogen auto-transfer mechanism, where the alcohol is temporarily oxidized to an aldehyde, which then reacts with the amine before the intermediate is reduced. nih.gov
While less common, manganese catalysis has also been explored for C-O bond formation . The dehydrogenative coupling of alcohols to form esters, mediated by manganese pincer complexes, is a prime example of this type of transformation. acs.org
The hydrogenation of polar and non-polar multiple bonds is a cornerstone of chemical synthesis. Manganese complexes, particularly those with pincer-type ligands containing phosphorus donors, have proven to be highly effective catalysts for these reactions. acs.org The hydrogenation of esters, amides, carbonates, and nitriles to the corresponding alcohols and amines has been achieved using well-defined NNP and PNP manganese pincer complexes. acs.orgnih.gov These transformations often occur under relatively mild conditions. acs.org
A significant advancement in this area is the development of manganese catalysts for the hydrogenation of carbon dioxide and carbon monoxide. A hydride Mn(I) catalyst, [Mn(PNPNH-iPr)(H)(CO)2], has demonstrated high stability and activity in the hydrogenation of CO2 to formic acid, achieving turnover numbers up to 10,000. acs.org Furthermore, a novel manganese-PNP-pincer complex with mixed substituents on the phosphorus atoms has shown improved performance in the low-temperature hydrogenation of CO to methanol, reaching a turnover frequency of over 1600 h-1. researchgate.net
Table 3: Selected Hydrogenation Reactions Catalyzed by Manganese-Phosphine Complexes
| Catalyst Type | Substrate | Product | Key Performance Metric | Reference |
| NNP-Manganese pincer | Secondary and tertiary amides | Alcohols and amines | High activity and selectivity | acs.org |
| Mn(I)-PNP hydride | Carbon dioxide (CO2) | Formic acid (HCOOH) | TON up to 10,000 | acs.org |
| Mixed-substituent Mn-PNP | Carbon monoxide (CO) | Methanol (CH3OH) | TOF > 1600 h-1 | researchgate.net |
Potential in Heterogeneous Catalysis
While homogeneous catalysis with this compound complexes is more established, there is growing interest in developing heterogeneous counterparts to simplify catalyst separation and recycling.
The immobilization of homogeneous manganese catalysts onto solid supports is a promising strategy to bridge the gap between homogeneous and heterogeneous catalysis. The functional groups on the phosphine ligands of this compound and related pincer complexes can be modified to facilitate anchoring to materials such as silica (B1680970), alumina (B75360), or polymers.
Although specific examples of immobilized "this compound" are not yet widely reported, the principles of catalyst heterogenization are well-established. Strategies could include covalent attachment of the ligand framework to the support material or ion-exchange methods. Another approach is the synthesis of manganese-containing porous materials, such as manganese-substituted aluminophosphates (MnAPOs), which have been shown to act as robust heterogeneous catalysts for oxidation reactions. rsc.org These materials intrinsically incorporate manganese into a solid matrix, offering high stability and recyclability. rsc.org The development of such strategies for more complex manganese-phosphine catalysts is an active area of research with the potential to enhance their industrial applicability.
Performance Evaluation of Supported Catalysts
Supported manganese-based catalysts, particularly those incorporating phosphorus, have demonstrated remarkable performance in various catalytic reactions. The interaction between manganese, phosphorus, and the support material can lead to synergistic effects that enhance catalytic activity, selectivity, and stability.
Recent research has highlighted the potential of a single-atomic manganese catalyst decorated with molybdenum phosphide (B1233454) (MoP) nanocrystals on a nitrogen-doped carbon support (MoP@MnSAC‐NC) for the oxygen reduction reaction (ORR). nih.gov This catalyst exhibits outstanding performance in alkaline media, with a half-wave potential of 0.894 V, which is superior to many other single-atom catalysts. nih.gov The exceptional activity is attributed to the electronic phosphide-support interaction between MoP and the Mn single atoms, which modulates the spin state of manganese and optimizes the adsorption of reaction intermediates. nih.gov Furthermore, the MoP@MnSAC‐NC catalyst demonstrates excellent long-term stability, retaining 98% of its initial current after 10 hours of continuous operation, outperforming commercial Pt/C catalysts. nih.gov
In the realm of water oxidation, bimetallic manganese-iron phosphide (Fe₂₋ₓMnₓP) nanorods have been shown to be effective catalysts for the oxygen evolution reaction (OER). The incorporation of manganese into the iron phosphide structure significantly enhances the catalytic performance. acs.org For instance, Fe₁.₁Mn₀.₉P nanorods exhibit a low overpotential of 0.44 V at a current density of 10 mA/cm², a substantial improvement over pure iron phosphide. acs.org This enhancement is attributed to the synergistic effects between iron and manganese. acs.org
Homogeneous manganese catalysts have also shown exceptional performance. A manganese(I) amido complex has been reported as a highly efficient catalyst for the hydrophosphination of olefins, achieving turnover frequencies greater than 40,000 h⁻¹. nih.gov
The following table summarizes the performance of selected supported manganese-phosphorus catalysts in different reactions.
| Catalyst | Reaction | Key Performance Metrics | Reference |
| MoP@MnSAC‐NC | Oxygen Reduction Reaction (ORR) | Half-wave potential (E₁/₂) = 0.894 V; 98% current retention after 10h | nih.gov |
| Fe₁.₁Mn₀.₉P | Oxygen Evolution Reaction (OER) | Overpotential = 0.44 V @ 10 mA/cm² | acs.org |
| [Mn(CO)₂(L-H)] (L = P,NH,N donor ligand) | Olefin Hydrophosphination | Turnover Frequency (TOF) > 40,000 h⁻¹ | nih.gov |
Precursors for Advanced Materials Synthesis
Manganese-phosphorus compounds are valuable precursors for the creation of sophisticated materials, including thin films and nanoparticles, owing to their defined stoichiometry and reactivity.
Use in Chemical Vapor Deposition (CVD) for Thin Film Fabrication
Chemical Vapor Deposition (CVD) is a versatile technique for producing high-quality thin films. While the direct use of manganese phosphanylidenemanganese as a precursor is not widely documented, related manganese compounds serve as effective precursors for manganese-containing films. For instance, manganese carbonyls like dimanganese decacarbonyl (Mn₂(CO)₁₀) have been utilized in low-pressure CVD to deposit thin films. nih.gov The thermal decomposition of these precursors on substrates leads to the formation of manganese-containing layers, with the composition and phase of the resulting film being highly dependent on the deposition temperature. nih.govresearchgate.net
For example, the chemical vapor synthesis using manganese(0) carbonyl as a precursor at temperatures ranging from 500 to 1500 °C yields various manganese oxides, including MnO₂, Mn₂O₃, and Mn₃O₄, depending on the synthesis temperature. researchgate.net While not producing a phosphide film, this demonstrates the principle of using manganese complexes in CVD. The synthesis of other metal phosphide thin films, such as vanadium phosphide from VCl₄ and cyclohexylphosphine (B1595701) via atmospheric pressure CVD, suggests that similar routes could be developed for manganese phosphide using appropriate manganese and phosphorus sources. rsc.org
Precursors for Nanomaterial Synthesis (e.g., Manganese Phosphide Nanoparticles)
Manganese phosphide nanoparticles are of great interest due to their unique magnetic and electronic properties. A convenient one-pot heat treatment of a phosphate (B84403) resin combined with Mn²⁺ has been developed for the synthesis of various manganese phosphide nanoparticles, including phosphorus-rich MnP, manganese-rich Mn₂P, and their heterostructures (MnP-Mn₂P), all supported on porous carbon. nih.govacs.org This method allows for the accurate control of the stoichiometry and phase of the resulting nanoparticles. nih.govacs.org
The synthesis process typically involves the carbonization of the manganese-containing phosphate resin at high temperatures under an inert atmosphere. The resulting nanoparticles are evenly dispersed on the carbon support, which is beneficial for applications in areas such as energy storage. nih.govacs.org For instance, these manganese phosphide/carbon nanocomposites have been investigated as host materials for sulfur in lithium-sulfur batteries, where they have shown to improve the electrochemical performance. nih.govacs.org
Exploration for Molecular Magnetism or Spin Crossover Materials
Manganese-phosphorus compounds, particularly molecular complexes, have been extensively explored for their interesting magnetic properties, including molecular magnetism and spin crossover (SCO) behavior.
Single-crystal manganese phosphide (MnP) exhibits complex magnetic behavior. It is ferromagnetic at temperatures up to 291.5 K. aps.org Below 50 K, it undergoes a magnetic transformation and becomes metamagnetic, meaning it can be switched from an antiferromagnetic to a ferromagnetic state by applying an external magnetic field. aps.org
In the realm of molecular magnetism, manganese complexes with phosphorus-containing ligands, as well as other ligand systems, have shown promise as spin crossover materials. SCO is a phenomenon where the spin state of a metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli such as temperature, pressure, or light.
For example, a manganese(II) chain compound has been reported to exhibit a partial and smooth spin crossover transition. mdpi.com Similarly, a number of manganese(III) complexes have been shown to undergo spin crossover from an S=1 (LS) to an S=2 (HS) state. nih.govrsc.orgresearchgate.net The exact nature of this transition, whether it is gradual or occurs in steps, can be influenced by the counterions present in the crystal lattice. acs.orgresearchgate.net The table below summarizes the magnetic behavior of selected manganese-phosphorus and related compounds.
| Compound/Complex | Magnetic Property | Transition Temperature (if applicable) | Reference |
| Manganese Phosphide (MnP) | Ferromagnetic, Metamagnetic | TC = 291.5 K; Metamagnetic below 50 K | aps.org |
| [MnII(tcnoprOH)₄(µ-4,4′-bpy)]n²ⁿ⁻ chain | Partial Spin Crossover | Inflexion point at ~370 K | mdpi.com |
| [MnIII(5-Cl-sal₂323)]₂[ReCl₆] | Spin Crossover | - | nih.gov |
| [MnIII(OL1)₂]Cl·3H₂O | Spin Crossover | - | researchgate.net |
Future Research Directions and Unresolved Challenges
Development of Novel and More Efficient Synthetic Routes
The future development of manganese phosphanylidene chemistry is contingent on the discovery of new and more efficient methods of synthesis. Current strategies often rely on specific precursors and multi-step procedures, which can limit the accessibility and diversity of these complexes.
Future research will likely focus on:
Phosphorus-Atom Transfer Reagents: Expanding the library of reagents capable of transferring a phosphinidene (B88843) moiety to a manganese center is a critical goal. The use of N-heterocyclic carbene-phosphinidene adducts, such as (IDipp)PSiMe₃, has proven effective for creating pentacoordinate manganese carbonyl complexes. nih.gov Research into other P-atom carriers could broaden the scope of accessible manganese phosphanylidene structures.
Direct Functionalization: Developing routes that allow for the direct formation of the Mn=P bond from more readily available starting materials, such as primary or secondary phosphines, would represent a significant advance. This could involve oxidative addition or other novel activation pathways.
Simplified Precursors: The synthesis of cyclic phosphines, which can be challenging, highlights the need for innovative precursor complexes that act as P-atom carriers. nih.govresearchgate.netnih.gov Applying similar "P-atom carrier" strategies, perhaps starting from white phosphorus, could lead to more atom-economical and versatile syntheses of manganese phosphanylidene complexes. nih.gov
Alternative Methodologies: Exploring unconventional synthetic conditions, such as photochemical nih.gov or electrochemical methods, may provide access to manganese phosphanylidene complexes that are inaccessible through traditional thermal routes. Novel oxidation-reduction routes have also been proposed for the synthesis of manganese oxide nanocoatings, a strategy that could potentially be adapted for molecular complexes. mdpi.com
Table 1: Selected Synthetic Precursors for Manganese and Phosphine-Containing Compounds
| Precursor Type | Example | Application | Reference |
|---|---|---|---|
| NHC-Phosphinidene Adduct | (IDipp)PSiMe₃ | (IDipp)P transfer to manganese carbonyls | nih.gov |
| Iron-Phosphorus Cluster | [K(dme)₂]₂[Cp*Fe(η⁴-P₅)] | Synthesis of cyclic phosphine (B1218219) precursors | nih.govnih.gov |
| Manganese Carbonyl | MnBr(CO)₅ | Precursor for phosphine-ligated Mn(I) catalysts | nih.govresearchgate.net |
Application of Advanced Spectroscopic Characterization Techniques Beyond Established Methods
While standard techniques like X-ray diffraction (XRD) and ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy have been indispensable for the initial characterization of manganese phosphanylidene complexes, a deeper understanding of their electronic structure and bonding necessitates the application of more advanced spectroscopic methods. nih.gov
Future efforts should include:
Advanced Magnetic Resonance: Techniques such as solid-state NMR and advanced Electron Paramagnetic Resonance (EPR) spectroscopy could provide detailed information about the spin state and electronic environment of the manganese center and its interaction with the phosphinidene ligand.
X-ray Absorption and Emission Spectroscopy (XAS/XES): These element-specific techniques can directly probe the oxidation state of the manganese, its local coordination environment, and the nature of the Mn-P bond, offering insights that are complementary to diffraction methods.
Vibrational Spectroscopies: Resonance Raman and infrared (IR) spectroscopies can be used to identify and characterize the Mn=P stretching frequency, providing a direct measure of the bond strength and how it is influenced by the electronic and steric properties of the substituents.
Photoelectron Spectroscopy: This technique can provide experimental data on the energies of the molecular orbitals, which can be directly compared with theoretical calculations to validate electronic structure models. The characterization of manganese(III)-hydroperoxo complexes has already demonstrated the power of combining multiple spectroscopic methods. nih.gov
Achieving Deeper Mechanistic Understanding Through Integrated Experimental and Computational Approaches
A synergistic approach that combines experimental studies with high-level computational analysis is crucial for unraveling the complex reaction mechanisms involving manganese phosphanylidene species. Density Functional Theory (DFT) has already become a powerful tool for predicting and understanding the reactivity and selectivity of manganese catalysts. nih.govnih.govresearchgate.net
Key areas for integrated research include:
Elucidating Reaction Pathways: DFT calculations can map out the complete energy profiles of catalytic cycles, identifying key intermediates and transition states that may be too transient to observe experimentally. nih.govnih.govrsc.org This has been successfully applied to manganese-catalyzed hydrogenation reactions, and similar approaches can illuminate the mechanisms of reactions involving a Mn=P bond. nih.govnih.gov
Bonding Analysis: Computational methods like Natural Bond Orbital (NBO) analysis can quantify the nature of the manganese-phosphorus double bond, confirming its electron configuration and comparing it to related systems. nih.gov For known NHC-phosphinidene manganese complexes, theoretical studies have been in agreement with an 18-electron configuration when considering a metal-phosphorus double bond. nih.gov
Predictive Modeling: In silico screening of potential substrates and ligand modifications can guide experimental work, accelerating the discovery of new reactions and more efficient catalysts. nih.govnih.gov This predictive power is essential for the rational design of next-generation systems. nih.govnih.gov The stability and activity of Mn-N-C catalysts have been predicted using DFT, showcasing the potential of this approach for materials design. pitt.edu
Exploration of Unprecedented Reactivity Modes and Catalytic Cycles
The manganese-phosphorus double bond represents a unique functional group that is ripe for the discovery of novel reactivity. Early studies have already shown that these complexes can engage in reactions distinct from traditional manganese or organophosphorus chemistry.
Future explorations should target:
Small Molecule Activation: The Mn=P unit could potentially activate a variety of small molecules (e.g., H₂, CO₂, N₂, O₂) through frustrated Lewis pair-type reactivity or by acting as a redox-active site.
Group Transfer Reactions: Research has demonstrated that the phosphinidene ligand can be transferred to other molecules. nih.gov Investigating the scope of these phosphinidene transfer reactions to different organic and inorganic substrates could lead to new synthetic methodologies.
Novel Ring-Forming Reactions: The reactivity of the Mn=P double bond has been harnessed in chalcogenation reactions to afford unique three-membered metallaphosphachalcogenirane rings (MnPE, where E = S, Se, Te). nih.gov Further exploration of cycloaddition reactions with unsaturated substrates is a promising avenue for creating novel heterocyclic systems.
New Catalytic Cycles: While manganese is a versatile catalyst for reactions like hydrogenation and C-H activation, the incorporation of a phosphanylidene ligand could enable entirely new catalytic cycles. researchgate.netnih.govresearchgate.net For instance, the unique electronic properties of the Mn=P bond might facilitate transformations that are currently inaccessible with other manganese catalysts.
Table 2: Investigated Reactivity of Manganese-Phosphorus Complexes
| Reaction Type | Description | Resulting Structure | Reference |
|---|---|---|---|
| Phosphinidene Transfer | Transfer of the (NHC)P unit | Varies with substrate | nih.gov |
| Chalcogenation | Reaction with elemental chalcogens | Metallaphosphachalcogeniranes (MnPE) | nih.gov |
| CO Substitution | Ligand substitution at the Mn center | [(IDipp)PMnL(CO)₃] | nih.gov |
Rational Design of Next-Generation Manganese-Phosphanylidene Catalysts
The principles of rational design, heavily supported by computational chemistry, are key to transforming manganese phosphanylidene complexes from chemical curiosities into highly effective catalysts. nih.gov The tunability of the phosphanylidene ligand (by altering the R-group) and the ancillary ligands on the manganese center provides a vast parameter space for optimization.
Design strategies should focus on:
Ligand-Controlled Selectivity: Tailoring the steric and electronic properties of the ligands to control the chemo-, regio-, and stereoselectivity of catalytic transformations. The design of chiral pincer ligands has proven highly effective for asymmetric catalysis with manganese. researchgate.net
Multifunctional Ligands: Incorporating secondary functionalities into the ligands surrounding the Mn=P core can introduce cooperative effects. Metal-ligand bifunctionality and hemilability are powerful strategies that have been successfully employed in manganese catalysis to stabilize reactive intermediates and facilitate substrate activation. nih.gov
Redox-Non-Innocent Ligands: Employing ligands that can act as electron reservoirs can help mediate the redox changes required during a catalytic cycle, allowing the manganese center to maintain a more stable oxidation state while facilitating challenging bond-forming or bond-breaking steps. nih.gov
Targeted Applications: Designing catalysts for specific, challenging transformations where current catalytic systems fall short. The successful design of manganese catalysts for the hydrogenation of difficult substrates like polyesters demonstrates the power of this approach. researchgate.net
Integration into Multifunctional Systems and Device Applications (Non-biological)
Looking beyond homogeneous catalysis, manganese phosphanylidene complexes possess properties that could make them valuable components in advanced materials and devices. Their unique electronic structures and reactivity could be leveraged in non-biological applications.
Potential areas of integration include:
Materials Synthesis: Using manganese phosphanylidene complexes as single-source precursors for the chemical vapor deposition of novel manganese phosphide (B1233454) or manganese-phosphorus-oxide materials. This approach has been used with other manganese complexes to deposit nanostructured films of MnF₂ and Mn₃O₄. researchgate.net Manganese cobalt phosphide materials have already shown promise for electrocatalytic water splitting. elsevierpure.com
Luminescent Materials: The electronic transitions associated with the Mn=P bond or the complex as a whole could give rise to interesting photophysical properties. Chiral manganese(II) complexes with phosphine oxide ligands have been investigated for applications in white LEDs and for X-ray imaging due to their luminescent and scintillating properties. researchgate.net
Chemosensors: The reactivity of the Mn=P bond with specific analytes could be exploited for sensing applications. A change in the spectroscopic or electrochemical signature of the complex upon reaction could form the basis of a detection method.
Catalytic Devices: Immobilizing manganese phosphanylidene catalysts onto solid supports (e.g., polymers, silica (B1680970), carbon materials) could lead to the development of robust, recyclable heterogeneous catalysts for flow chemistry and other industrial processes.
Q & A
Q. How can conflicting data on manganese redox activity in different solvent systems be resolved?
- Methodological Answer : Contradictions often arise from solvent polarity or ligand lability. Design controlled experiments using solvents with varying dielectric constants (e.g., THF vs. DMF) and monitor reaction kinetics via UV-Vis spectroscopy. Compare results with computational solvation models to isolate solvent effects. For instance, discrepancies in Mn(III/IV) redox potentials may stem from solvent coordination strength .
Q. What strategies optimize the synthesis of nanostructured manganese oxides with controlled morphology?
- Methodological Answer : Use solution plasma processes (SPP) with adjustable parameters (pH, voltage, precursor concentration). For colloidal MnO₂, a pH of 2.5 and 10-minute plasma exposure yield uniform nanoparticles. TEM and XRD analyze crystallite size, while BET surface area measurements correlate morphology with catalytic activity. Experimental design tables (e.g., Box-Behnken models) help optimize variables like pH and O:A ratios .
Q. How do researchers address reproducibility challenges in phosphanylidenemanganese catalytic applications?
- Methodological Answer : Document ligand-to-metal ratios and reaction atmospheres rigorously. Use standardized catalysts (e.g., pre-characterized Mn-P complexes) and replicate experiments across multiple batches. Statistical tools like ANOVA identify variability sources. For example, inconsistent catalytic yields in C-H activation may arise from trace oxygen or moisture, necessitating strict Schlenk-line techniques .
Q. What advanced analytical techniques resolve ambiguities in manganese speciation during environmental sampling?
- Methodological Answer : Combine synchrotron-based XANES and EXAFS to determine Mn oxidation states and local coordination in soil/water samples. ICP-MS quantifies total manganese, while HPLC-ICP-MS separates and identifies organomanganese species. For conflicting speciation data, principal component analysis (PCA) differentiates environmental vs. analytical variability .
Data Analysis and Interpretation
Q. How should researchers statistically analyze datasets with non-linear responses in manganese extraction experiments?
- Methodological Answer : Apply response surface methodology (RSM) with central composite design (CCD). For example, in solvent extraction using D2EHPA, variables (pH, O:A ratio, concentration) are modeled via quadratic regression. ANOVA validates model significance, while contour plots visualize optimal conditions (e.g., pH 3.5 for 92% Mn recovery). Outliers are addressed via Cook’s distance analysis .
Q. What methodologies reconcile discrepancies between theoretical predictions and experimental data for manganese-ligand bond energies?
- Methodological Answer : Perform high-level DFT calculations (e.g., B3LYP-D3/def2-TZVP) and compare with experimental bond dissociation energies from calorimetry. Systematic error analysis (e.g., basis set superposition errors) refines computational models. For example, Mn-P bond energy deviations >10 kJ/mol may indicate neglected relativistic effects or solvation in simulations .
Tables for Key Experimental Parameters
Guidelines for Reporting Research
- Data Reproducibility : Include raw data tables in appendices, with processed data in the main text. Highlight instrument calibration details (e.g., ICP-MS detection limits) .
- Conflict Resolution : Discuss methodological limitations (e.g., air-sensitive reactions) and justify outlier exclusion using standardized criteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
